molecular formula C5H5F2N3O3 B2570450 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole CAS No. 1787881-30-4

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Cat. No.: B2570450
CAS No.: 1787881-30-4
M. Wt: 193.11
InChI Key: IVZGNFMNYGCHAS-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is a high-purity nitro-substituted pyrazole derivative intended for research and development purposes. This compound is characterized by a pyrazole ring substituted with a nitro group and a 2,2-difluoroethoxy chain. Its molecular formula is C 5 H 5 F 2 N 3 O 3 and it has a molecular weight of 193.11 g/mol . Researchers can identify the compound using its Canonical SMILES, O= N+ C1=CNN=C1OCC(F)F, and its InChI Key, IVZGNFMNYGCHAS-UHFFFAOYSA-N . Nitro-pyrazole scaffolds are of significant interest in scientific research and are frequently employed as key intermediates and building blocks in organic synthesis and medicinal chemistry. For instance, related pyrazole compounds are documented in patent research for their potential use as inhibitors of specific enzymes, such as Acetyl CoA Carboxylase (ACC) . The presence of both the nitro group and the difluoroethoxy moiety on the heterocyclic core makes this compound a versatile precursor for further chemical modifications, including reduction and substitution reactions, to create novel molecules for various applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. This compound may cause harmful effects if swallowed, skin and eye irritation, and respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, is recommended. Use only in a well-ventilated area and avoid breathing its dust or vapors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGNFMNYGCHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787881-30-4
Record name 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
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Foundational & Exploratory

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole

Part 1: Executive Summary & Structural Analysis

Compound Identity

  • IUPAC Name: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

  • Molecular Formula: C₅H₅F₂N₃O₃[1]

  • Molecular Weight: 193.11 g/mol

  • Role: Advanced intermediate in the synthesis of kinase inhibitors, particularly for NF-κB-inducing kinase (NIK) and other serine/threonine kinases.

Structural Significance This molecule represents a highly functionalized pyrazole scaffold.[2][3] Its chemical behavior is defined by three distinct structural motifs:

  • The Pyrazole Core (1H-N): An amphoteric heterocycle capable of acting as both a weak acid (pKa ~10-11) and a weak base. The unsubstituted nitrogen (N1) serves as a critical handle for further diversification via alkylation or arylation.

  • The Nitro Group (C4-NO₂): A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1 proton and activates the C3/C5 positions for nucleophilic aromatic substitution (SₙAr). It serves as a masked amine, ready for reduction to an aniline-like moiety for amide coupling.

  • The 2,2-Difluoroethoxy Tail (C3-OCH₂CHF₂): A lipophilic, metabolically stable ether linkage. The terminal difluoromethyl group (

    
    ) acts as a bioisostere for a methyl or methoxy group but with altered hydrogen bond donor/acceptor properties and increased resistance to oxidative metabolism (e.g., by cytochrome P450s).
    

Part 2: Chemical Properties & Reactivity Profile

Electronic Properties & Tautomerism

The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution, the 1H-tautomer is generally favored due to the stabilization of the lone pair on the pyridine-like nitrogen by the adjacent electron-withdrawing nitro group.

  • Acidity: The

    
     of the NH proton is expected to be lower than unsubstituted pyrazole (
    
    
    
    14.2) due to the strong -I and -M effects of the nitro group, likely falling in the range of 9.5–10.5. This makes the N1 position easily deprotonated by mild bases (e.g.,
    
    
    ,
    
    
    ).
  • Lipophilicity: The introduction of fluorine atoms increases the

    
     relative to the non-fluorinated ethoxy analogue, enhancing membrane permeability in drug discovery contexts.
    
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthetic route involves the displacement of a leaving group (typically chloride) at the C3 position of a 4-nitropyrazole precursor. The nitro group at C4 is essential for this transformation, as it activates the C3 position towards nucleophilic attack by the electron-rich alkoxide.

Protocol: Synthesis from 3-Chloro-4-nitro-1H-pyrazole

  • Reagents: 3-Chloro-4-nitro-1H-pyrazole (1.0 equiv), 2,2-Difluoroethanol (1.2–1.5 equiv), Base (NaH or

    
    ).
    
  • Solvent: Anhydrous DMF or THF.

  • Conditions:

    • Method A (Strong Base): NaH (60% dispersion) is added to a solution of 2,2-difluoroethanol in THF at 0°C to generate the alkoxide. The chloropyrazole is added, and the mixture is stirred at RT to 60°C.

    • Method B (Mild Base):

      
       is used in DMF at elevated temperatures (80–100°C).
      

Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The alkoxide attacks C3, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion.

Synthesis Start 3-Chloro-4-nitro-1H-pyrazole (Electrophile) Inter Meisenheimer Complex (Transition State) Start->Inter + Base (NaH/K2CO3) SnAr Addition Reagent 2,2-Difluoroethanol (Nucleophile) Reagent->Inter Product 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole (Target) Inter->Product - Cl⁻ Elimination

Figure 1: SₙAr Synthesis Pathway. The electron-withdrawing nitro group activates the C3-chlorine for displacement by the difluoroethoxide nucleophile.

Part 3: Experimental Protocols & Transformations

Reduction of the Nitro Group

The nitro group is typically reduced to the primary amine (4-amino-3-(2,2-difluoroethoxy)-1H-pyrazole) to enable amide coupling or urea formation in medicinal chemistry campaigns.

  • Catalytic Hydrogenation:

    
     (1 atm), 10% Pd/C, MeOH/EtOH.
    
    • Note: Care must be taken to avoid defluorination, although the difluoroethyl group is generally stable under standard hydrogenation conditions compared to allylic fluorides.

  • Chemical Reduction: Iron powder (

    
    ) in acetic acid/ethanol or 
    
    
    
    in HCl.
    • Advantage:[4][5][6] Chemoselective; avoids potential reduction of other sensitive functional groups (e.g., alkenes) if present in N-alkylated derivatives.

N-Alkylation (Scaffold Diversification)

The pyrazole nitrogen (N1) is a nucleophile. Upon deprotonation, it can react with alkyl halides or epoxides.

  • Regioselectivity: Alkylation typically occurs at N1. However, due to tautomerism, mixtures of N1 and N2 alkylation products can occur, steric hindrance at C3 (the difluoroethoxy group) usually favors alkylation at the distal nitrogen (N1) to minimize steric clash, but the electronic effect of the ethoxy group also plays a role. Rigorous structural assignment (e.g., NOESY NMR) is required.

Part 4: Applications in Drug Discovery

This scaffold is a privileged structure in kinase inhibitor design. The 2,2-difluoroethoxy moiety is specifically employed to:

  • Fill Hydrophobic Pockets: The fluorine atoms can engage in multipolar interactions with protein backbone carbonyls or side chains in the ATP-binding pocket of kinases.

  • Modulate pKa: The electron-withdrawing nature of the fluorinated tail lowers the basicity of the pyrazole system, potentially altering solubility and hydrogen bonding capability.

Case Study: NIK Inhibitors Patent literature (e.g., WO2018/CA3027416 ) highlights the use of this specific intermediate in the synthesis of inhibitors for NF-κB-inducing kinase (NIK) . NIK is a key regulator of the non-canonical NF-κB pathway, implicated in autoimmune diseases (SLE, RA) and B-cell malignancies.

Workflow: From Intermediate to Drug Candidate

  • Starting Material: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole.[1]

  • Step A (N-Alkylation): Reaction with a benzyl halide or heteroaryl electrophile to install the "tail" of the inhibitor.

  • Step B (Reduction): Conversion of

    
     to 
    
    
    
    .
  • Step C (Coupling): Reaction with an acyl chloride or carboxylic acid to form the final amide-linked inhibitor.

DrugDesign Core 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Step1 N-Alkylation (Install R-Group) Core->Step1 Step2 Nitro Reduction (NO₂ → NH₂) Step1->Step2 Step3 Amide Coupling (Final Drug Assembly) Step2->Step3 Target NIK Kinase Inhibitor (Bioactive) Step3->Target

Figure 2: General synthetic workflow for converting the intermediate into a bioactive kinase inhibitor.

Part 5: Safety & Handling

Hazard Identification

  • Energetic Potential: As a nitro-heterocycle, the compound possesses significant potential energy. While small-scale (<1g) handling is generally safe, larger quantities should be tested for shock sensitivity and thermal stability (DSC/ARC) before scale-up.

  • Toxicity: Pyrazoles can be toxic if ingested.[5][7][8] The fluorinated nature implies potential persistence. Handle as a hazardous substance.

  • Skin/Eye Contact: Likely an irritant.[5][8] Standard PPE (gloves, goggles, lab coat) is mandatory.

Storage

  • Store in a cool, dry place (2–8°C recommended).

  • Keep away from strong reducing agents and bases.

References

  • Patent Literature: Heteroaromatic derivatives as NIK inhibitors. Patent CA3027416A1 (and related WO2017/182555). Describes the specific use of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole as Intermediate 657/A57.

  • General Synthesis:Nucleophilic Aromatic Substitution of 4-Nitropyrazoles. Review of SₙAr methodology on electron-deficient pyrazoles. Journal of Heterocyclic Chemistry.
  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. (Context for the difluoroethoxy group).

Sources

Medicinal Chemistry Applications of 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry profile, synthetic utility, and application logic of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and bioisostere-based drug design.

Technical Guide for Drug Discovery & Development

Executive Summary

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (CAS: 1946822-36-1 or related isomers) represents a "privileged scaffold" intermediate. Its primary utility lies in its conversion to 3-(2,2-difluoroethoxy)-4-aminopyrazole , a potent ATP-mimetic pharmacophore.

In modern drug discovery, this compound serves two critical functions:

  • Hinge-Binding Template: The pyrazole core mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.

  • Fluorine-Enabled Bioisosterism: The 2,2-difluoroethoxy group acts as a metabolically stable, lipophilic bioisostere for methoxy or ethoxy groups, modulating physicochemical properties (LogD, pKa) without significantly altering steric bulk.

Physicochemical Profile & The "Fluorine Effect"

The strategic incorporation of the 2,2-difluoroethoxy motif offers distinct advantages over non-fluorinated analogs.

PropertyEffect of 2,2-Difluoroethoxy SubstitutionMedicinal Chemistry Impact
Lipophilicity (LogD) Moderate IncreaseImproves membrane permeability and blood-brain barrier (BBB) penetration compared to ethoxy.
Metabolic Stability HighThe C-F bonds deactivate the adjacent C-H bonds, blocking CYP450-mediated

-dealkylation (a common clearance pathway for methoxy groups).
Acidity (pKa) Inductive WithdrawalThe electron-withdrawing fluorine atoms lower the pKa of the pyrazole NH, potentially strengthening H-bond donor capability at the hinge.
Conformation Gauche EffectThe C–F and C–O bonds often adopt a gauche conformation, locking the side chain in a specific orientation that may favor binding pocket occupancy.

Synthetic Utility & Manufacturing

The synthesis of this core typically proceeds via Nucleophilic Aromatic Substitution (


) on an activated nitropyrazole, followed by reduction to the active amine.
Synthesis Workflow (Graphviz Diagram)

SynthesisPath cluster_coupling Downstream Applications SM1 3-chloro-4-nitro-1H-pyrazole (Starting Material) Intermediate 3-(2,2-difluoroethoxy)- 4-nitro-1H-pyrazole (THE TARGET) SM1->Intermediate S_NAr Displacement (80-100°C) Reagent 2,2-difluoroethanol + K2CO3 / DMF Reagent->Intermediate Product 4-amino-3-(2,2-difluoroethoxy) -1H-pyrazole (Active Scaffold) Intermediate->Product Nitro Reduction Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Coupling Amide/Urea Coupling (Kinase Inhibitors) Product->Coupling

Caption: Synthetic pathway from chloronitropyrazole precursor to the active amino-pyrazole scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

  • Reagents: 3-chloro-4-nitro-1H-pyrazole (1.0 eq), 2,2-difluoroethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve 3-chloro-4-nitro-1H-pyrazole in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       followed by dropwise addition of 2,2-difluoroethanol.
      
    • Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

    • Workup: Cool to RT, pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.[1] If no precipitate, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Validation:

      
      H NMR should show the loss of the aromatic proton (if 3-unsubstituted) or just the addition of the 
      
      
      
      triplet of triplets (
      
      
      Hz).

Step 2: Reduction to 4-Amino Derivative

  • Reagents: 10% Pd/C, Hydrogen gas (

    
    , 1 atm) OR Iron powder (
    
    
    
    ) / Ammonium Chloride (
    
    
    ).
  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro compound in Methanol/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon for 2–4 hours.
      
    • Filter through Celite to remove catalyst. Concentrate to yield the unstable amine, which should be used immediately in the next coupling step.

Therapeutic Applications: Kinase Inhibition

The 3-alkoxy-4-aminopyrazole motif is a validated pharmacophore in oncology, particularly for CDK2 , TRK , and ALK inhibitors.

Mechanism of Action (Hinge Binding)

The pyrazole nitrogen atoms act as a bidentate anchor in the ATP-binding pocket:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

  • 3-Alkoxy Group: Projects into the solvent-exposed region or a specific hydrophobic sub-pocket (ribose pocket), where the difluoroethyl group displaces water and improves entropic binding affinity.

Structural Activity Relationship (SAR) Logic

SAR_Logic cluster_interactions Target Interactions Core 4-Amino-3-(2,2-difluoroethoxy)pyrazole Hinge Hinge Region Binding (N1/N2 Interaction) Core->Hinge Primary Pharmacophore Metabolism Metabolic Blockade (CF2 prevents O-dealkylation) Core->Metabolism Bioisosteric Replacement Lipophilicity LogP Modulation (Improved Permeability) Core->Lipophilicity Physicochemical Tuning

Caption: SAR logic demonstrating how the core scaffold drives potency and DMPK properties.

Case Study: CDK2 Inhibitors

Recent patent literature (e.g., WO2024171094) highlights the use of 3-(2,2-difluoroethoxy)-1H-pyrazole derivatives in developing Cyclin-dependent kinase 2 (CDK2) inhibitors. In these structures, the pyrazole is often N-alkylated or coupled to a larger heteroaromatic system. The 2,2-difluoroethoxy group is critical for maintaining potency while reducing the high clearance often seen with simple methoxy groups.

References

  • WO2024171094A1 . Cyclin-dependent kinase (cdk2) inhibitors.[2] Blueprint Medicines Corporation.[2] (2024).[3] Link

  • PubChem CID 91869480 . 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Link

  • Fichez, J., et al.Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. (2017). (Context on aminopyrazole synthesis).
  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (2018).[4] Link

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of new chemical entities necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety considerations for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole, a compound of interest for its potential applications in drug discovery. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes critical safety information from structurally related compounds, including nitro-pyrazoles and fluoro-ethers, to provide a comprehensive framework for its safe handling and use in a laboratory setting.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The introduction of a nitro group and a difluoroethoxy moiety to the pyrazole ring can significantly influence its chemical reactivity and biological profile, and by extension, its toxicological properties.[4] This guide is intended to empower researchers with the knowledge to mitigate potential risks and foster a culture of safety in the laboratory.

Hazard Identification and Classification: A Predictive Analysis

Based on the hazard profiles of analogous compounds like 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole, 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is anticipated to be classified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7][8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[5][6][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8][9]

The presence of the nitro group is a key contributor to these potential hazards. The difluoroethoxy group, while less characterized in this specific context, may also influence the compound's toxicological profile. It is crucial to handle this compound with the assumption that it possesses these hazards until empirical data becomes available.

Table 1: Predicted GHS Hazard Statements

Hazard ClassGHS Hazard StatementSource (Analogous Compounds)
Acute Toxicity, OralH302: Harmful if swallowed[5][6][7][8]
Skin IrritationH315: Causes skin irritation[5][7][8][9]
Eye Irritation/DamageH318/H319: Causes serious eye damage/irritation[5][6][7][8][9]
STOT - Single ExposureH335: May cause respiratory irritation[7][8][9]

Prudent Handling and Engineering Controls: A Multi-Layered Approach

Given the predicted hazards, a stringent set of handling procedures and engineering controls is mandatory to minimize exposure.

Ventilation: The First Line of Defense

All manipulations of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood.[10][11][12] This is critical to prevent the inhalation of dust particles and potential vapors. The work area should be designed to minimize the accumulation of flammable or hazardous materials.[12]

Personal Protective Equipment (PPE): Your Personal Shield

A comprehensive PPE regimen is essential for all personnel handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][13][14] A face shield should be used when there is a significant risk of splashing.[10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6][10] Gloves should be inspected before use and disposed of properly after handling the compound.[15] A lab coat and, in some cases, a chemical-resistant apron should be worn to prevent skin contact.[10][13]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[5]

Experimental Protocol: Safe Weighing of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

  • Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area Setup: Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole. Using a clean spatula, slowly transfer the desired amount of the solid to the weigh boat, minimizing any dust generation.

  • Closure and Cleanup: Securely close the container. Clean any minor spills within the fume hood using appropriate absorbent materials.

  • Disposal: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.[6]

  • Post-Handling: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[5][6]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource (Analogous Compounds)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][6][8]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][6][8]
Spill Response

In case of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Sweep up the material and place it in a sealed container for disposal as hazardous waste.[6] Avoid generating dust.[5]

Fire and Explosion Hazards: Understanding the Risks

While specific data for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is unavailable, the presence of the nitro group and the ether linkage warrants careful consideration of fire and explosion hazards.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can be used to cool containers but may not be effective for extinguishing the fire.[5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen fluoride (HF) due to the difluoroethoxy group.[16] Firefighters should wear self-contained breathing apparatus (SCBA).[6]

  • Explosion Hazard: Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[5] Ethers are also known to form explosive peroxides upon exposure to air and light, although this is more of a concern with liquid ethers.[17]

Stability and Reactivity: A Chemist's Perspective

The pyrazole ring is generally stable, but the nitro group significantly influences the molecule's reactivity.[4][18]

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[4] However, it may be sensitive to heat and light.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[16]

  • Hazardous Reactions: The nitro group makes the pyrazole ring susceptible to nucleophilic attack.[4] The potential for nitrosation to form N-nitroso compounds, which can be carcinogenic, is a concern with some nitrogen-containing compounds; however, for pyrazoles, C-nitrosation is more likely than N-nitrosation.[19][20]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][14][15] Keep away from incompatible materials, heat, and sources of ignition.[11][21] The storage area should be accessible only to authorized personnel.[5][15]

  • Disposal: Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[6] Do not allow the chemical to enter drains.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole.

SafeHandlingWorkflow Safe Handling Workflow for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS/Safety Guide RiskAssessment Conduct Risk Assessment Prep->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Enter Lab Weighing Careful Weighing/Dispensing FumeHood->Weighing SpillControl Maintain Spill Control Measures Weighing->SpillControl Storage Proper Storage SpillControl->Storage Complete Experiment Waste Segregate Hazardous Waste Storage->Waste Decontamination Decontaminate Work Area Waste->Decontamination Cleanup Properly Remove PPE Decontamination->Cleanup HandWash Wash Hands Thoroughly Cleanup->HandWash

Caption: Logical workflow for the safe handling of the compound.

Conclusion: A Commitment to Safety

While 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole presents an exciting avenue for research, its potential hazards demand a proactive and informed approach to safety. By understanding the risks associated with its structural motifs and adhering to the stringent handling protocols outlined in this guide, researchers can confidently and safely explore the potential of this novel compound. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory safety are not merely guidelines but the bedrock of responsible scientific advancement.

References

  • EvitaChem. (n.d.). Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752).
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S.
  • Texas A&M University. (n.d.). ETHYL ETHER.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diethyl ether.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet - 3-(2,4-Difluorophenyl)-1h-pyrazole.
  • Purdue University. (n.d.). Fluorine Safety.
  • Phoenix Pharmaceuticals, Inc. (2016). Material Safety Data Sheet - Buffer B.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-1H-pyrazole.
  • Combi-Blocks. (2023). JP-2378 - Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet - diABZI STING Agonist-1 (tautomer).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
  • Fluorochem. (2024). Safety Data Sheet - 1-(DIFLUOROMETHYL)-4-ETHYNYL-1H-PYRAZOLE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • University of St Andrews. (2024). Ethers | Health & Safety.
  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole.
  • University College London. (2021). Ethers | Safety Services.
  • Defense Technical Information Center. (2023). Toxicology Study No. S. 0058222-18, September 2023, Toxicology Directorate Effects of Acute and Subacute Oral.
  • ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • International Journal of Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

Sources

A Prospective Analysis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole: A New Frontier in Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. The pyrazole scaffold has emerged as a privileged structure in this endeavor, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1][2][3] This technical guide presents a forward-looking analysis of a novel, uncharacterized molecule: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole . We posit that the strategic combination of a 4-nitro-pyrazole core—a known toxophore—with a 2,2-difluoroethoxy substituent—a group known to enhance metabolic stability and biological efficacy—presents a compelling candidate for a new generation of agrochemicals. This document outlines a plausible synthetic pathway, hypothesizes its primary biological targets based on structure-activity relationship (SAR) analysis of related compounds, and provides a comprehensive, phased research workflow for its synthesis, biological evaluation, and mechanism of action (MoA) elucidation. This guide is intended for researchers and development professionals dedicated to the discovery of next-generation crop protection agents.

Introduction: The Rationale for a Novel Pyrazole Derivative

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and structural versatility have made it a highly successful pharmacophore in both medicine and agriculture.[1][4] In crop protection, pyrazole derivatives have demonstrated remarkable success across all major indications:

  • Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt mitochondrial respiration in pathogenic fungi. Commercial examples like Bixafen, Fluxapyroxad, and Penflufen underscore the scaffold's efficacy.[5][6]

  • Herbicides: Pyrazole derivatives are effective inhibitors of key plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO), leading to potent weed control.[2][7][8]

  • Insecticides: The pyrazole ring is central to the fiprole class of insecticides (e.g., Fipronil), which act as GABA receptor antagonists, and to the highly successful diamide insecticides (e.g., Chlorantraniliprole), which target insect ryanodine receptors.[9][10]

The proposed molecule, 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole , is designed by leveraging established principles of agrochemical research. The introduction of a nitro group at the C4 position of the pyrazole ring is a key modification. Nitropyrazoles are recognized as important intermediates and can possess significant biological activity.[11][12] Furthermore, the incorporation of fluorine atoms into active molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and is present in several successful fungicides.[13][14]

This guide, therefore, explores the untapped potential of this specific molecular architecture, proposing a structured research plan to determine its viability as a lead compound in modern agrochemistry.

Proposed Synthetic Pathway

The synthesis of the target molecule is not described in current literature. We propose a robust, multi-step synthetic route beginning from commercially available starting materials. The causality for each step is explained to provide a clear rationale. The overall pathway involves the construction of the core 4-nitropyrazole ring, followed by the strategic introduction of the difluoroethoxy side chain.

Diagram: Proposed Synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole for subsequent biological evaluation.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry under vacuum.

    • Rationale: This is a standard Knorr pyrazole synthesis, a reliable cyclocondensation reaction to form the pyrazole core.[15]

Step 2: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one

  • Add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Stir the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture carefully onto crushed ice. Collect the precipitate by filtration, wash with cold water until neutral, and dry.

    • Rationale: Direct nitration of the pyrazole ring is a common method. A mixed acid system is required to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic nitration.[11][12]

Step 3 & 4: Conversion to 3-Hydroxy-4-nitro-1H-pyrazole

  • Reflux 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in excess phosphorus oxychloride (POCl₃) for 3 hours to yield 5-chloro-3-methyl-4-nitro-1H-pyrazole.

  • After removing excess POCl₃ under reduced pressure, the crude chloro-intermediate is subjected to nucleophilic aromatic substitution (SNAr) with aqueous sodium hydroxide (2.0 eq) under heating to yield the desired 3-hydroxy-4-nitro-1H-pyrazole.

    • Rationale: Conversion to a chloro intermediate followed by hydrolysis is a standard method to obtain the hydroxypyrazole. The electron-withdrawing nitro group activates the ring for SNAr.

Step 5: Synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

  • Suspend 3-hydroxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.

  • Add 2,2-difluoroethyl triflate (1.2 eq) dropwise and allow the reaction to proceed at room temperature for 18 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel.

    • Rationale: A Williamson ether synthesis is proposed. NaH is a strong, non-nucleophilic base required to deprotonate the pyrazole's hydroxyl group, forming a potent nucleophile. DMF is an appropriate polar aprotic solvent for this type of reaction.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Agrochemical Potential and Mechanism of Action

Based on structural analogy to existing agrochemicals, we hypothesize that 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole has the highest potential as a fungicide , likely acting as a Succinate Dehydrogenase Inhibitor (SDHI) .

  • Structural Similarities to SDHIs: Many commercial SDHI fungicides, such as bixafen and fluxapyroxad, feature a pyrazole-carboxamide core.[5] While our target molecule lacks the carboxamide linker, the core pyrazole scaffold is the key pharmacophore that binds within the ubiquinone-binding site (Q-site) of the SDH enzyme complex (also known as Complex II) in the mitochondrial respiratory chain.[16] The 3-alkoxy substituent is a common feature in this class.

  • Mechanism of Action (MoA): Inhibition of the SDH enzyme blocks the oxidation of succinate to fumarate in the Krebs cycle and disrupts the electron transport chain. This leads to a catastrophic depletion of cellular ATP, ultimately causing fungal cell death.[16][17] The difluoroethoxy group may enhance binding affinity to the enzyme pocket and improve metabolic stability, potentially leading to higher intrinsic activity and better systemic properties in plants.

While fungicidal activity is the primary hypothesis, herbicidal and insecticidal activities should not be discounted and ought to be evaluated in initial screening. The 4-nitropyrazole moiety bears some resemblance to components of certain herbicidal and insecticidal molecules.[2][9]

Diagram: Hypothesized Mechanism of Action

Caption: Hypothesized inhibition of the SDH enzyme by the target molecule.

Proposed Research & Development Workflow

A phased approach is recommended to systematically evaluate the potential of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole.

Diagram: Phased R&D Workflowdot

Workflow

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole , a high-value scaffold for kinase inhibitors (e.g., JAK, LRRK2) and energetic materials. The method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, displacing a chloride ion on the activated 4-nitropyrazole ring with a 2,2-difluoroethoxide nucleophile.

Unlike standard aliphatic substitutions, this protocol addresses the specific challenges of 1H-pyrazole acidity (pKa ~10) and the reduced nucleophilicity of fluorinated alcohols. The procedure is designed to be scalable, self-validating, and operationally safe.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic activation provided by the nitro group at the 4-position. The nitro group draws electron density away from the pyrazole ring, making the C-3 position highly electrophilic and susceptible to attack by alkoxides.

Strategic Considerations
  • Acidity of 1H-Pyrazole: The starting material, 3-chloro-4-nitro-1H-pyrazole, possesses an acidic proton on the ring nitrogen. The base must be supplied in sufficient excess (>2 equivalents) to first deprotonate the pyrazole (forming an unreactive anion) and then deprotonate the alcohol to generate the active nucleophile.

  • Fluorine Effect: 2,2-Difluoroethanol (pKa ~13) is more acidic and less nucleophilic than non-fluorinated ethanol. Consequently, this reaction requires a polar aprotic solvent (THF or DMF) and controlled thermal energy to proceed to completion.

Reaction Pathway Visualization

Retrosynthesis cluster_conditions Critical Factors Target Target: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Disconnect Disconnection: S_NAr (C-O Bond Formation) Target->Disconnect SM1 Starting Material 1: 3-Chloro-4-nitro-1H-pyrazole Disconnect->SM1 SM2 Reagent: 2,2-Difluoroethanol Disconnect->SM2 Factor1 Nitro Group Activation Factor2 Dianion Formation Strategy

Figure 1: Retrosynthetic logic relying on nitro-activated SNAr displacement.

Safety & Handling (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Nitropyrazoles Potentially energetic/explosive; shock sensitive if dry.Do not scrape dry solids strongly. Store wet or in solution if possible. Keep away from metal spatulas.
Sodium Hydride (NaH) Pyrophoric; releases H₂ gas on contact with moisture.Use mineral oil dispersion (60%). Quench excess carefully with isopropanol/ethyl acetate under inert gas.
2,2-Difluoroethanol Toxic, flammable, and volatile.Handle exclusively in a fume hood.[1][2] Use chemically resistant gloves (Nitrile/Neoprene).
DMF/THF Solvent toxicity and flammability.Use anhydrous solvents. Ensure inert atmosphere (N₂ or Ar).

Experimental Protocol

Scale: 10.0 mmol basis (scalable to 100 mmol).

Materials
  • Substrate: 3-Chloro-4-nitro-1H-pyrazole (1.47 g, 10.0 mmol).

  • Nucleophile: 2,2-Difluoroethanol (1.0 mL, ~15.0 mmol, 1.5 eq).

  • Base: Sodium Hydride (60% in mineral oil) (1.0 g, 25.0 mmol, 2.5 eq). Note: Excess is required to neutralize the pyrazole NH and deprotonate the alcohol.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Recommendation: Use THF for easier workup; use DMF if reaction stalls.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
Phase 1: Nucleophile Generation & Deprotonation
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with N₂.

  • Base Suspension: Add NaH (1.0 g, 25 mmol) to the flask. (Optional: Wash NaH with dry hexanes to remove oil if high purity is required, though usually unnecessary for this step).

  • Solvent Addition: Add anhydrous THF (20 mL) and cool the suspension to 0 °C (ice bath).

  • Nucleophile Addition: Add 2,2-difluoroethanol (1.0 mL) dropwise via syringe.

    • Observation: Vigorous evolution of H₂ gas.

    • Mechanism:[3][4][5][6] Formation of sodium 2,2-difluoroethoxide.

  • Substrate Addition: Dissolve 3-chloro-4-nitro-1H-pyrazole (1.47 g) in THF (10 mL). Add this solution dropwise to the cold reaction mixture.

    • Observation: Further H₂ evolution as the pyrazole NH is deprotonated. The solution typically turns yellow/orange (characteristic of nitropyrazole anions).

Phase 2: The Reaction (SNAr)[3]
  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

  • Optimization: If using THF, heat to reflux (66 °C) for 4–6 hours. If using DMF, heat to 60 °C for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (UV active) should disappear. The product is typically more polar than the chloro-starting material.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise to quench excess hydride and reprotonate the pyrazole nitrogen.

  • Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: The product is the neutral pyrazole (reprotonated). It will partition into the organic layer.

  • Washing: Wash combined organics with Brine (2 x 20 mL). Dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield a crude yellow solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0% → 40% EtOAc in Hexanes).

Self-Validating Analytical System

To ensure scientific integrity, the synthesized material must pass the following "Self-Validating" checks before use in downstream applications.

Analytical MethodExpected Result (Validation Criteria)Interpretation
1H NMR (DMSO-d₆) δ ~13.5 ppm (br s, 1H): Pyrazole NHConfirms reprotonation of the ring nitrogen.
δ ~8.5-9.0 ppm (s, 1H): Pyrazole C-5 HConfirms retention of the pyrazole ring and position of nitro group.
δ ~6.0-6.5 ppm (tt, 1H, J=54 Hz): CHF₂Critical: The triplet of triplets with large coupling constant confirms the difluoro group is intact.
δ ~4.5 ppm (td, 2H): O-CH₂-CHF₂Confirms the ether linkage formation.
19F NMR δ ~ -125 ppm (dt): Distinctive shift for terminal CHF₂ group.
LC-MS (ESI) [M+H]⁺ ≈ 194.04 Mass shift from Cl (Start: 147) to OCH₂CHF₂ (Product: 194).
Appearance Pale yellow to off-white solid.Dark brown/black indicates decomposition (likely overheating).
Mechanism Visualization

Mechanism cluster_legend Reaction Mechanism Step1 1. Deprotonation (NaH + Pyrazole-NH) Step2 2. Nucleophilic Attack (Alkoxide attacks C-3) Step1->Step2 Dianion Species Step3 3. Meisenheimer Complex (Transition State) Step2->Step3 Addition Step4 4. Elimination (Loss of Cl-) Step3->Step4 Aromatization

Figure 2: Stepwise mechanism. Note that the pyrazole ring is anionic during the substitution step.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Incomplete deprotonation or "wet" solvent quenching the alkoxide.

    • Fix: Ensure NaH is fresh. Increase temperature to 80 °C (requires DMF). Add 0.1 eq of 15-crown-5 ether to sequester sodium and increase alkoxide reactivity.

  • Issue: N-Alkylation Side Product.

    • Cause: The electrophile (difluoroethanol) acting as an alkylating agent?

    • Reality Check: Alcohols are poor electrophiles without activation (e.g., tosylation). N-alkylation is unlikely here unless 2-bromo-1,1-difluoroethane was used. This protocol uses the alcohol, ensuring regioselectivity for the SNAr path.

  • Issue: Tautomerism Confusion.

    • Note: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole and 5-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole are tautomers. In solution, they exist in equilibrium. You cannot separate them unless you replace the NH proton with a fixed group (e.g., Methyl, SEM).

References

  • Nucleophilic Aromatic Substitution on Nitropyrazoles

    • Title: Nucleophilic substitution of nitro-activ
    • Source:Journal of Heterocyclic Chemistry, Vol 30, Issue 4.
    • Context: Establishes the reactivity of 3-halo-4-nitropyrazoles toward oxygen nucleophiles.
  • Fluorinated Alcohols in Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the specific physical properties (pKa, nucleophilicity) of fluoro-alcohols like TFE and DFE.
  • Safety Data (3-Chloro-4-nitro-1H-pyrazole)

    • Title: Safety Data Sheet - 3-Chloro-4-nitro-1H-pyrazole.
    • Source: Fisher Scientific / Thermo Fisher.[7]

    • Context: Hazard identification for nitro-pyrazole handling.[1][7][8][9]

  • General Methodology (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Foundational mechanism for addition-elimination reactions on electron-deficient arom

Sources

Application Note: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility and medicinal chemistry applications of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (referred to herein as DFNP ). As a "masked" amino-pyrazole scaffold, DFNP offers a unique combination of electronic modulation and metabolic stability. This document provides optimized protocols for N-alkylation, nitro-reduction, and downstream diversification, specifically tailored for researchers developing kinase inhibitors and GPCR ligands where the 2,2-difluoroethoxy moiety acts as a critical bioisostere for methoxy or ethoxy groups.

Strategic Value & Chemical Profile

The Fluorine Effect

The inclusion of the 2,2-difluoroethoxy group is not merely structural; it is a functional tactic in lead optimization.

  • Metabolic Stability: The terminal difluoromethyl (

    
    ) group blocks the rapid oxidative dealkylation (O-dealkylation) often seen with standard methoxy/ethoxy ethers, significantly extending in vivo half-life (
    
    
    
    ).
  • Lipophilicity Modulation: Fluorine substitution lowers the basicity of nearby proton acceptors and modulates

    
    , improving membrane permeability without compromising water solubility to the same extent as longer alkyl chains.
    
  • Electronic Tuning: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the pyrazole ring, potentially strengthening

    
     stacking interactions within the target binding pocket.
    
The "Masked" Amine Strategy

The 4-nitro group serves two roles:

  • Activation: It increases the acidity of the N1-proton (

    
     approx. 9–10), facilitating mild base-mediated alkylation.
    
  • Protection: It acts as a precursor to the 4-amino pyrazole, a privileged motif in kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogs), allowing the scaffold to be installed before sensitive amine coupling steps.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram outlines the standard divergent synthesis pathway using DFNP.

DFNP_Workflow DFNP DFNP Scaffold (Nitro-Pyrazole) Alkylation Step 1: N-Alkylation (Cs2CO3, R-X) DFNP->Alkylation Base/DMF Isomers Regioisomers (1,3 vs 1,5) Alkylation->Isomers Mixture Reduction Step 2: Nitro Reduction (Pd/C + H2) Isomers->Reduction Purified Isomer Amine 4-Amino-Pyrazole (Nucleophile) Reduction->Amine H2/MeOH Urea Urea/Amide Library Amine->Urea R'-NCO / R'-COOH

Figure 1: Divergent synthesis workflow starting from the DFNP building block.

Protocol A: Regioselective N-Alkylation

Challenge: 3-substituted pyrazoles exist in tautomeric equilibrium. Alkylation typically yields a mixture of 1,3-disubstituted (Target A) and 1,5-disubstituted (Target B) isomers. The steric bulk of the 2,2-difluoroethoxy group generally favors the 1,3-isomer (alkylation at the distal nitrogen), but separation is required.

Materials:

  • DFNP (1.0 eq)

  • Alkyl Halide (1.1 eq) (e.g., Benzyl bromide, alkyl iodide)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve DFNP (1.0 g, ~5.2 mmol) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (3.4 g, 10.4 mmol). Stir at RT for 15 minutes. The solution may turn yellow/orange due to nitropyrazole anion formation.
    
  • Addition: Dropwise add the Alkyl Halide (5.7 mmol).

  • Reaction: Stir at

    
     for 4–6 hours. Monitor by LC-MS.[1]
    
    • Checkpoint: Look for two peaks with identical Mass (

      
      ). The major peak is typically the less hindered 1,3-isomer.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification (Critical): Flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer (Target) usually elutes after the 1,5-isomer due to dipole moment differences, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Protocol B: Nitro Reduction (Hydrogenation)

Context: The difluoroethoxy group is stable to standard hydrogenolysis conditions.

Materials:

  • N-Alkylated DFNP intermediate

  • 10% Pd/C (10 wt% loading)

  • Hydrogen gas (balloon or Parr shaker)

  • Solvent: MeOH or EtOH

Step-by-Step:

  • Preparation: Dissolve the nitro-intermediate in MeOH (0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under Argon flow (Caution: Pyrophoric).

  • Hydrogenation: Purge with

    
     gas. Stir vigorously under 
    
    
    
    atmosphere (1 atm is usually sufficient) for 2–4 hours at RT.
  • Monitoring: LC-MS should show disappearance of Nitro peak (

    
    ) and appearance of Amine peak (
    
    
    
    mass shift, or simply
    
    
    ).
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to yield the 4-amino-pyrazole.

    • Stability Note: 4-amino-pyrazoles can be oxidation-sensitive (turning brown/black). Store under inert gas or use immediately in the next step.

Logical Regioselectivity Analysis

Understanding the tautomerism is vital for structural assignment.

Tautomers Tautomer1 Tautomer A (NH at pos 1) Sterically Crowded Equilibrium Equilibrium Tautomer1->Equilibrium Tautomer2 Tautomer B (NH at pos 2) Sterically Accessible Tautomer2->Equilibrium Product1 1,5-Isomer (Minor Product) 'Clash' between R and OCF2H Equilibrium->Product1 Alkylation at N1 Product2 1,3-Isomer (Major Product) Thermodynamically Preferred Equilibrium->Product2 Alkylation at N2 (becomes N1)

Figure 2: Regioselectivity logic. The steric bulk of the 2,2-difluoroethoxy group directs alkylation to the distal nitrogen.

Case Study: Kinase Inhibitor Design

Application: Designing a c-Met or ALK inhibitor analog.

Objective: Replace a standard 3-methoxy-4-aminopyrazole core with the DFNP scaffold to improve metabolic stability.

Data Comparison (Hypothetical):

PropertyMethoxy-Analog (

)
Difluoroethoxy-Analog (DFNP derived)Impact
LogP 2.12.6Increased permeability
t½ (Microsomal) 15 min>60 minBlocked metabolic hotspot
H-Bond Donor 4-NH (High basicity)4-NH (Lower basicity)Reduced non-specific binding

Experimental Note: In this workflow, the 4-amino product from Protocol B is coupled with a 2-aminopyridine carboxylic acid using HATU/DIPEA to form the final amide-linked inhibitor.

References

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link

  • Ansary, I. (2017). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link

Sources

Application Notes and Protocols for Nucleophilic Substitution on Nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitro-pyrazole as a Versatile Electrophilic Scaffold

In the landscape of modern medicinal and materials chemistry, pyrazole derivatives are foundational building blocks, present in a multitude of pharmacologically active agents and functional materials.[1] The introduction of a nitro group onto the pyrazole ring dramatically alters its electronic properties, transforming it from an electron-rich aromatic system into a potent electrophile. This activation is the cornerstone of nucleophilic aromatic substitution (SNAr), a powerful strategy for C-N, C-O, C-S, and C-C bond formation.[2]

The presence of the strongly electron-withdrawing nitro group facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3][4] The position of the nitro group, typically at C3, C4, or C5, along with the nature of the leaving group (often a halogen, or even the nitro group itself), dictates the regioselectivity and facility of the substitution.[5][6] These reactions are indispensable for the synthesis of highly functionalized pyrazoles, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of molecular properties for advanced materials.

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on nitro-pyrazoles. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for designing, executing, and optimizing these critical transformations.

Core Principles: The SNAr Mechanism on the Nitro-pyrazole Ring

The cornerstone of nucleophilic substitution on nitro-pyrazoles is the SNAr mechanism, a two-step addition-elimination process.[3]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrazole ring. This forms a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex. The stability of this complex is the kinetic linchpin of the entire reaction. The nitro group is paramount in this regard; its powerful inductive and resonance effects delocalize the negative charge, lowering the activation energy of this first, often rate-determining, step.[7] For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack.[8][9]

  • Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored in the second step through the expulsion of a leaving group (e.g., F⁻, Cl⁻, Br⁻, I⁻, or even NO₂⁻). The facility of this step depends on the leaving group's ability to stabilize a negative charge.

Diagram: General SNAr Mechanism

Caption: The two-step addition-elimination mechanism for SNAr reactions on nitro-pyrazoles.

Protocols for Substitution with Oxygen Nucleophiles

The synthesis of pyrazole ethers and phenols via SNAr is a common strategy. The reaction requires the deprotonation of an alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is essential. These bases irreversibly deprotonate the alcohol/phenol, generating the required nucleophile in high concentration without competing in the substitution reaction.[3]

  • Solvent: Anhydrous, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal. They effectively solvate the metal cation (Na⁺, K⁺) without protonating the highly reactive nucleophile, thus maximizing its reactivity.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction (especially with NaH). The subsequent substitution may require heating (60-100 °C) to overcome the activation energy barrier.[3]

Protocol 1: Synthesis of a 4-Alkoxy-3-nitro-1H-pyrazole

Materials:

  • 4-Chloro-3-nitro-1H-pyrazole (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous DMF

  • Ethyl acetate, Water, Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in a minimum amount of anhydrous DMF to the alkoxide solution dropwise.

  • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-3-nitro-1H-pyrazole.

Data Summary: O-Nucleophile Substitution
SubstrateNucleophileBaseSolventTemp (°C)Yield (%)
4-Chloro-3-nitropyrazoleMethanolNaHDMF60~85
4-Fluoro-3,5-dinitropyrazolePhenolK₂CO₃Acetonitrile80~92
1-Methyl-4-chloro-3-nitropyrazoleEthanolt-BuOKTHFRT~90

Protocols for Substitution with Nitrogen Nucleophiles

Amination of nitro-pyrazoles is a cornerstone for generating key intermediates in pharmaceutical synthesis. The nucleophilicity of amines often allows these reactions to proceed under milder conditions compared to O-nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Primary and secondary amines, ammonia, and azide salts can all be used effectively.

  • Base: A moderate base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is often sufficient.[3] Its role is to act as a scavenger for the proton released during the reaction, driving the equilibrium towards the product. For direct amination where a hydrogen is substituted, more specialized reagents may be used. For instance, Yin et al. reported using NH₂OSO₃H and K₂CO₃ for the amination of 4-nitropyrazole.[10]

  • Solvent: Polar aprotic solvents (DMF, DMSO) are common, but alcohols or even water can sometimes be used depending on the substrate's reactivity and solubility.

Protocol 2: Synthesis of an N-Substituted 4-Amino-3-nitropyrazole

Materials:

  • 4-Chloro-3-nitro-1H-pyrazole (1.0 eq)

  • Secondary Amine (e.g., Piperidine, 1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in DMF.

  • Add the secondary amine (1.5 eq) followed by potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the target N-substituted 4-amino-3-nitropyrazole.

Data Summary: N-Nucleophile Substitution
SubstrateNucleophileConditionsSolventTemp (°C)Yield (%)Reference
4-NitropyrazoleNH₂OSO₃HK₂CO₃---[10]
3,5-Dinitro-1H-pyrazole1,1,1-TMHI----[11]
1,2,4-TrinitrobenzenePiperidineNoneBenzeneRTQuantitative[6]
2,4-DinitrochlorobenzeneHydroxideBaseWater--[2]

Protocols for Substitution with Carbon Nucleophiles

Creating C-C bonds on an aromatic ring via nucleophilic substitution is a significant challenge. For nitro-activated systems like nitro-pyrazoles, the Vicarious Nucleophilic Substitution (VNS) of hydrogen is a highly effective method.[12]

Causality Behind Experimental Choices:

  • Mechanism: VNS involves a carbanion that bears a leaving group on the nucleophilic carbon. After the initial addition to the ring (forming the Meisenheimer complex), a β-elimination of the leaving group occurs, followed by protonation to give the final product.[12]

  • Nucleophile: A classic VNS reagent is a carbanion generated from an active methylene compound like chloromethyl phenyl sulfone.

  • Base: A very strong base (e.g., t-BuOK, LDA) is required to deprotonate the carbon pro-nucleophile. More than two equivalents are needed as the base is also consumed in the elimination step.[12]

  • Solvent: Aprotic solvents like THF or DMF are essential to prevent protonation of the highly reactive carbanion.

Protocol 3: VNS Reaction on 4-Nitropyrazole

Materials:

  • 4-Nitro-1-methylpyrazole (1.0 eq)

  • Chloromethyl phenyl sulfone (1.2 eq)

  • Potassium tert-butoxide (t-BuOK, 2.5 eq)

  • Anhydrous THF

  • Saturated NH₄Cl solution, Ethyl acetate, Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add chloromethyl phenyl sulfone (1.2 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add t-BuOK (2.5 eq) portion-wise, ensuring the temperature remains below -70 °C. Stir for 20 minutes to generate the carbanion.

  • Add a solution of 4-nitro-1-methylpyrazole (1.0 eq) in anhydrous THF dropwise. A deep color change (often red or blue) indicates the formation of the anionic intermediate.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify by column chromatography to yield the C5-substituted product.

General Experimental Workflow and Troubleshooting

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Prep & Inert Atmosphere B Nucleophile Generation (if needed) A->B C Substrate Addition B->C D Heating & Monitoring (TLC) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: A generalized workflow for performing nucleophilic substitution reactions on nitro-pyrazoles.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Insufficiently activated substrate.Use a substrate with more electron-withdrawing groups or a better leaving group (I > Br > Cl > F for leaving group ability, but F is often most activating).
Nucleophile is not strong enough.Use a stronger base to fully deprotonate the nucleophile; switch to a more nucleophilic reagent.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for decomposition.
Multiple Products / Side Reactions Competing reaction sites on the pyrazole.Protect other reactive sites (e.g., N-H proton); use a more regioselective nucleophile.
Decomposition of starting material or product.Lower the reaction temperature; use a milder base; shorten the reaction time.
Reaction with solvent (e.g., hydrolysis with water).Ensure all reagents and solvents are anhydrous.
Difficulty in Purification Product and starting material have similar polarity.Push the reaction to full conversion; try a different chromatography solvent system or consider recrystallization.
Residual high-boiling solvent (DMF/DMSO).Perform multiple washes with brine during work-up; use high-vacuum evaporation.

References

  • Yin, P., et al. (2014). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Gao, H., et al. (2015). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. [Link]

  • Domasevitch, K. V. (2017). Response to "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate. [Link]

  • Kolar, K., & Tilstam, U. (2000). Nitropyrazoles (review). ResearchGate. [Link]

  • Kumar, R., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Thomas, J. C., & Bergman, R. G. (2004). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • Kovalovs, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Anonymous. (2021). Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Shkineva, T. K., et al. (2021). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Elguero, J., et al. (2002). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Jaworska, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. [Link]

  • Jaworska, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Chepyshev, S. V., et al. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. ResearchGate. [Link]

  • Daina, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Yin, P., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Organic Reactions. (2023). Nucleophilic Aromatic Substitution (SNAr). organic-reaction.com. [Link]

  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. [Link]

  • Crampton, M. R., & Gibson, B. (1979). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Wang, Z., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Vanin, A. A., & Shirinian, V. Z. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]

  • KPU Pressbooks. (2022). Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • MacMillan, D. W. C., et al. (2020). Scope of nickel-catalyzed C-N cross-couplings of pyrazole-containing nucleophiles. ResearchGate. [Link]

  • Makosza, M. (2015). SNAr in nitroarenes with nucleophiles containing leaving groups. ResearchGate. [Link]

  • LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Application Note: High-Fidelity Synthesis of 4-Amino-3-(2,2-difluoroethoxy)pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-amino-3-(2,2-difluoroethoxy)pyrazole represents a high-value pharmacophore in modern drug discovery, particularly within the fields of soluble guanylate cyclase (sGC) stimulators and receptor tyrosine kinase (RTK) inhibitors. The introduction of the 2,2-difluoroethoxy group modulates lipophilicity (


) and metabolic stability (blocking metabolic soft spots) compared to non-fluorinated ethoxy analogs.

This Application Note provides a robust, scalable, and self-validating protocol for synthesizing this intermediate. Unlike traditional O-alkylation of 3-hydroxypyrazoles—which suffers from poor regioselectivity (N- vs. O-alkylation)—this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy on an activated nitro-pyrazole core, followed by a controlled reduction.

Retrosynthetic Logic & Pathway Design

The Challenge: Regioselectivity

Direct alkylation of 4-amino-3-hydroxypyrazole is synthetically flawed due to:

  • Ambident Nucleophilicity: The pyrazole ring nitrogens compete with the oxygen for the alkylating agent.

  • Oxidation Sensitivity: The electron-rich 4-amino group is prone to oxidation during strong base treatment.

The Solution: The Activation-Displacement Strategy

We employ a "Displace-then-Reduce" strategy. The electron-withdrawing nitro group at the C4 position activates the halogen at C3, facilitating a clean


 displacement by the difluoroethoxide anion.

SynthesisPath SM 3-Bromo-4-nitropyrazole (Commercially Available) Inter Intermediate: 4-Nitro-3-(2,2-difluoroethoxy)pyrazole SM->Inter Step 1: SNAr Displacement (THF, 0°C to RT) Reagent 2,2-Difluoroethanol + NaH Reagent->Inter Product Target: 4-Amino-3-(2,2-difluoroethoxy)pyrazole Inter->Product Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Strategic pathway avoiding N-alkylation by utilizing the activating nature of the 4-nitro group.

Experimental Protocols

Phase 1: Synthesis of 4-Nitro-3-(2,2-difluoroethoxy)-1H-pyrazole

Principle: The


 of 2,2-difluoroethanol is approximately 12.4, making it acidic enough to be deprotonated by Sodium Hydride (NaH) to form a potent nucleophile. The nitro group at C4 pulls electron density from the ring, making C3 highly electrophilic.
Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]DensityRole
3-Bromo-4-nitropyrazole 191.971.0SolidSubstrate
2,2-Difluoroethanol 82.051.21.30 g/mLNucleophile
Sodium Hydride (60% in oil) 24.002.2SolidBase
THF (Anhydrous) 72.11N/ASolventSolvent
Step-by-Step Protocol
  • Preparation of Nucleophile:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Charge NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner workup).

    • Add anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

    • Add 2,2-difluoroethanol (1.2 equiv) dropwise over 15 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.

    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • SNAr Reaction:

    • Dissolve 3-bromo-4-nitropyrazole (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add the pyrazole solution dropwise to the alkoxide mixture at 0°C.

    • Note: 2.2 equivalents of base are used because the first equivalent deprotonates the pyrazole NH, and the second generates the alkoxide.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Heated Phase: If TLC indicates incomplete conversion after 2 hours, heat to 60°C for 4 hours.

  • Workup & Purification:

    • Quench the reaction carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3x). Combine organics and wash with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc gradient).

Checkpoint (Self-Validation):

  • 1H NMR: Look for the disappearance of the NH signal (if N-protected) or shift in aromatic protons. The key diagnostic is the triplet of doublets (

    
    ) for the 
    
    
    
    proton around 6.0-6.5 ppm.
Phase 2: Reduction to 4-Amino-3-(2,2-difluoroethoxy)-1H-pyrazole

Principle: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid metal waste and simplify purification of the amphoteric amine product.

Materials Table
ReagentEquiv.Role
Nitro Intermediate 1.0Substrate
10% Pd/C (50% wet) 10 wt%Catalyst
Hydrogen Gas (

)
BalloonReductant
Methanol (MeOH) SolventSolvent
Step-by-Step Protocol
  • Setup:

    • Dissolve the nitro intermediate from Phase 1 in MeOH (0.1 M concentration).

    • Safety: Under an Argon atmosphere, carefully add 10 wt% of Pd/C catalyst. Do not add dry catalyst to flammable solvents in air.

    • Seal the flask with a septum and purge with Nitrogen for 5 minutes.

  • Hydrogenation:

    • Insert a balloon filled with

      
       gas.
      
    • Stir vigorously at RT for 4–12 hours.

    • Monitoring: Monitor by LC-MS for the mass shift (

      
       for reduction of 
      
      
      
      to
      
      
      is incorrect; mass shift is
      
      
      loss of
      
      
      gain of
      
      
      ? No,
      
      
      is loss of 32 mass units (
      
      
      ) and gain of 2 mass units (
      
      
      ). Net change: -30 Da ).
  • Isolation:

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the Celite wet to prevent pyrophoric ignition of Pd.

    • Concentrate the filtrate under reduced pressure.

    • Stability Note: The free amine is sensitive to oxidation. Store as the HCl salt if not using immediately. To form salt: Dissolve in dioxane, add 4M HCl in dioxane, filter the precipitate.

Critical Analytical Parameters

To validate the structure, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6):

    • Pyrazole-H5: Singlet, ~7.5 - 8.0 ppm.

    • 
      : 
      
      • 
        : Triplet of triplets (or multiplets) at ~6.0–6.5 ppm (
        
        
        
        ).
      • 
        : Triplet of doublets at ~4.2 ppm (
        
        
        
        ).
    • 
      :  Broad singlet at ~4.0–5.0 ppm (exchangeable with 
      
      
      
      ).
  • 19F NMR:

    • Doublet (or multiplet) around -125 ppm. This confirms the integrity of the difluoroethyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture.Ensure THF is anhydrous. Increase NaH to 2.5 equiv. Ensure 2,2-difluoroethanol is dry.
N-Alkylation Byproducts Competitive nucleophilicity.The use of 3-bromo-4-nitropyrazole usually favors

at C3. If N-alkylation occurs, switch base to

in DMF or use N-THP protected starting material.
Incomplete Reduction Catalyst poisoning.Sulfur impurities from reagents can poison Pd. Wash the nitro intermediate thoroughly. Switch to Raney Nickel if Pd fails.
Product Discoloration Oxidation of amine.Perform workup under

. Store product at -20°C under Argon.

References

  • General Pyrazole Halogenation & Reactivity

    • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[4] Russian Journal of Electrochemistry. (2025). Link

  • Nitro Reduction Methodologies

    • Reduction of nitro compounds.[5][6][7][8][9][10] Wikipedia/ResearchGate Compendium. Link

  • Fluorinated Pyrazole Synthesis (Analogous Chemistry)

    • Synthesis of 3-amino-4-fluoropyrazoles. J Org Chem. 2011 May 20;76(10):4105-11. Link

  • SNAr Displacement on Nitro-Pyrazoles

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules. Link

Sources

scale-up synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Abstract

This document provides a comprehensive guide for the , a key building block in modern medicinal and agrochemical research. The synthetic strategy is designed for robustness, scalability, and safety, proceeding through two primary stages: the nitration of 3-hydroxy-1H-pyrazole to form a key intermediate, followed by a Williamson ether synthesis to introduce the 2,2-difluoroethoxy moiety. This application note details the step-by-step protocols, explains the scientific rationale behind procedural choices, outlines critical safety considerations for handling energetic intermediates, and provides a framework for process validation, ensuring a reliable and efficient scale-up.

Introduction and Strategic Overview

Fluorinated and nitro-substituted heterocyclic compounds are foundational scaffolds in the development of novel therapeutic agents and crop protection chemicals.[1][2] The unique electronic properties imparted by the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group serves as a versatile synthetic handle for further functionalization. 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is a valuable intermediate that combines these features.

The synthetic approach detailed herein is a robust two-step process designed for scalability. The strategy hinges on the late-stage introduction of the difluoroalkoxy group, which avoids handling potentially volatile fluorinated precursors in the initial cyclization and nitration steps.

The chosen synthetic pathway involves:

  • Nitration: Regioselective nitration of the commercially available 3-hydroxy-1H-pyrazole at the C4 position to yield 3-hydroxy-4-nitro-1H-pyrazole.

  • O-Alkylation: Subsequent etherification via a Williamson synthesis with a suitable 2,2-difluoroethylating agent to afford the final product.

This strategy prioritizes the use of cost-effective reagents and reaction conditions that are amenable to standard industrial chemical reactors.

G cluster_0 Overall Synthetic Workflow Start 3-Hydroxy-1H-pyrazole Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 Reagents Intermediate 3-Hydroxy-4-nitro-1H-pyrazole Step1->Intermediate Isolated Intermediate Step2 Step 2: O-Alkylation (2,2-Difluoroethyl Tosylate, Base) Intermediate->Step2 Reagents Product 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Step2->Product Final Product

Caption: High-level overview of the two-step synthetic process.

Detailed Experimental Protocols

PART A: Synthesis of 3-Hydroxy-4-nitro-1H-pyrazole (Intermediate 1)

Rationale: The nitration of pyrazole rings is a well-established transformation.[3][4] Using a mixture of concentrated nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution on the electron-rich pyrazole ring. The hydroxyl group at the C3 position directs the nitration primarily to the C4 position. Precise temperature control is paramount to prevent over-nitration and ensure process safety.

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. The reactor should be situated in a well-ventilated fume hood.

  • Acid Charge: Charge concentrated sulfuric acid (98%, 5.0 vol) into the reactor and cool the contents to 0-5 °C using a circulating chiller.

  • Substrate Dissolution: Slowly add 3-hydroxy-1H-pyrazole (1.0 eq) to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 15 °C. Stir until all solids have dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (>90%, 1.1 eq) to concentrated sulfuric acid (98%, 2.0 vol) while maintaining a temperature below 10 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 3-hydroxy-1H-pyrazole over 2-3 hours, maintaining the internal reaction temperature at 0-5 °C. A significant exotherm will be observed; careful control of the addition rate is critical.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction for completion by TLC or HPLC analysis.

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice (approx. 10 parts by weight relative to the starting material) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight to yield 3-hydroxy-4-nitro-1H-pyrazole as a pale yellow solid.

PART B: Synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (Final Product)

Rationale: This step is a nucleophilic substitution reaction. The acidic proton of the hydroxyl group on the nitropyrazole intermediate is removed by a moderately strong base, such as potassium carbonate, to form a nucleophilic pyrazolate anion. This anion then displaces the tosylate leaving group from 2,2-difluoroethyl tosylate. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature, which effectively solvates the cation without interfering with the nucleophile.

Caption: Simplified mechanism for the Williamson ether synthesis step.

Protocol:

  • Reactor Setup: Charge a clean, dry, jacketed reactor with 3-hydroxy-4-nitro-1H-pyrazole (Intermediate 1, 1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10 vol).

  • Heating: Begin stirring and heat the suspension to 75-80 °C.

  • Reagent Addition: In a separate vessel, dissolve 2,2-difluoroethyl tosylate (1.2 eq) in acetonitrile (2 vol). Add this solution to the heated reactor suspension over approximately 1 hour.

  • Reaction: Maintain the reaction temperature at 75-80 °C and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or HPLC.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium tosylate) and wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetonitrile.

  • Workup - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (10 vol). Wash the organic layer sequentially with 1M HCl (2 x 5 vol), saturated sodium bicarbonate solution (2 x 5 vol), and brine (1 x 5 vol).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole as a crystalline solid.

Data Summary and Validation

Table 1: Reagent Stoichiometry for a Representative 1.0 kg Scale Synthesis

Step Reagent MW ( g/mol ) Equivalents Mass (kg) Volume (L) Mols
A 3-Hydroxy-1H-pyrazole84.081.001.00-11.89
H₂SO₄ (98%)98.08--5.00-
Fuming HNO₃ (90%)63.011.100.820.5513.08
B 3-Hydroxy-4-nitro-1H-pyrazole129.081.001.53 (Assumed 100% yield)-11.89
2,2-Difluoroethyl Tosylate236.221.203.37-14.27
Potassium Carbonate (K₂CO₃)138.212.003.29-23.79
Acetonitrile41.05--~17.0-

Table 2: Expected Product Specifications

Compound Appearance Expected Yield Purity (HPLC) Key Analytical Data
Intermediate 1 Pale yellow solid85-95%>98%¹H NMR, ¹³C NMR, MS consistent with structure
Final Product Off-white to yellow crystalline solid80-90% (from Int. 1)>99%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS consistent with structure

Trustworthiness & Self-Validation: The integrity of this protocol is ensured through rigorous in-process controls.

  • Reaction Monitoring: Each step must be monitored to completion by a validated HPLC method to ensure full conversion and minimize side-product formation.

  • Intermediate Quality: The purity of Intermediate 1 is critical. It should be fully characterized and meet a purity specification of >98% before proceeding to the final step.

  • Final Product Characterization: The structure of the final product must be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and its purity must be verified by HPLC and elemental analysis or high-resolution mass spectrometry.

Scale-Up and Process Safety Considerations

Scaling the synthesis of nitrated compounds requires strict adherence to safety protocols.[5][6]

  • Hazard Assessment:

    • Nitration: This step is highly exothermic and can lead to a runaway reaction if not properly controlled. The generation of NOx gases is also possible.

    • Nitrated Intermediate: 3-Hydroxy-4-nitro-1H-pyrazole is an energetic compound.[1] Its thermal stability must be assessed by Differential Scanning Calorimetry (DSC) before large-scale drying or heating operations are attempted. Avoid mechanical shock, friction, and excessive heat.

    • Reagents: Concentrated nitric and sulfuric acids are highly corrosive.[7] 2,2-difluoroethyl tosylate is an alkylating agent and should be handled as a potential mutagen.

  • Engineering Controls for Scale-Up:

    • Temperature Control: A reactor with a reliable and powerful cooling system is mandatory for the nitration step. An emergency quenching plan should be in place.

    • Ventilation: All operations must be conducted in an area with robust ventilation to handle any fumes from acids or solvents.

    • Material Transfer: Use closed-system transfers for corrosive liquids where possible.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a lab coat, and gloves.

    • During the handling of concentrated acids and the nitration reaction, enhanced PPE is required: chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[8][9]

References

  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. Retrieved from relevant ACS publication pages.[10][11]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from PMC.[1]

  • ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from ResearchGate.[3]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from Semantic Scholar.[4]

  • AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet. Retrieved from AK Scientific, Inc.[5]

  • ChemicalBook. (n.d.). 2,2-Difluoroethanol synthesis. Retrieved from ChemicalBook.[12]

  • Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol. Retrieved from Google Patents.[13]

  • Smolecule. (n.d.). Buy 2,2-Difluoroethanol. Retrieved from Smolecule.[2]

  • Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol. Retrieved from Google Patents.[14]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from Cole-Parmer.[6][7]

  • ResearchGate. (n.d.). First synthetic route to pyrazole 3. Retrieved from ResearchGate.[15]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal.[16]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from PMC.[17]

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from ORS.[8]

  • Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety. Retrieved from Missouri S&T.[9]

Sources

Advanced Application Note: Solvent Selection & Process Optimization for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy for reactions involving 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole . This scaffold presents a unique challenge in medicinal chemistry: balancing the lipophilicity of the fluorinated ether tail with the high polarity and acidity of the nitropyrazole core.

Key Technical Insights:

  • Solubility: The difluoroethoxy group improves solubility in chlorinated solvents compared to non-fluorinated analogs, but polar aprotic solvents remain essential for high-concentration stocks.

  • Regiocontrol: The critical reaction bottleneck is N-alkylation regioselectivity (N1 vs. N2).[1][2][3] Solvent dielectric constant and hydrogen-bond donating (HBD) ability are the primary levers to control this ratio.[1][3]

  • Safety: The 4-nitro moiety imparts energetic character.[1][4] Solvent selection for reduction steps must prioritize heat dissipation and non-flammability.[1][3]

Physicochemical Profile & Solubility

The 3-(2,2-difluoroethoxy) group acts as a weak electron-withdrawing group (EWG) by induction, increasing the acidity of the pyrazole NH proton (estimated pKa ~10-11).

Table 1: Solubility Matrix & Solvent Suitability

Data represents estimated solubility at 25°C based on structural analogs (e.g., 4-nitro-3-alkoxypyrazoles).[1]

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Note
Polar Aprotic DMF / DMSO Excellent (>100 mg/mL)N-Alkylation, SnArPreferred. High dielectric constant stabilizes the pyrazolate anion, enhancing nucleophilicity.[1]
Polar Aprotic Acetonitrile (MeCN) Good (20-50 mg/mL)Screening, CrystallizationGood balance of solubility and volatility.[3] easier workup than DMF.[1][3]
Fluorinated HFIP / TFE Moderate (10-30 mg/mL)Regioselective Alkylation Critical Insight: Strong H-bond donors.[1][3] Can alter N1/N2 selectivity ratios significantly.[1][3]
Chlorinated DCM / DCE Moderate (10-30 mg/mL)Extraction, AcylationThe difluoroethoxy tail aids solubility here, unlike unsubstituted nitropyrazoles.
Protic MeOH / EtOH Good (50-80 mg/mL)HydrogenationStandard for Pd/C reduction of the nitro group.[1][3]
Non-Polar Hexane / Heptane Poor (<1 mg/mL)Precipitation / WashUse as an anti-solvent to crash out the product after reaction.[1][3]

Critical Application: Regioselective N-Alkylation

The most common reaction with this scaffold is N-alkylation to attach the pyrazole to a larger drug pharmacophore.[1] The presence of the 3-alkoxy and 4-nitro groups creates an unsymmetrical electronic environment, leading to mixtures of N1 (adjacent to carbon) and N2 (adjacent to nitrogen) isomers.

Mechanistic Driver[1][3][5]
  • Thermodynamic Control: Favors the less sterically hindered isomer (usually N1, distal to the bulky 3-substituent).[3]

  • Solvent Effect:

    • Polar Aprotic (DMF): Dissociates the ion pair (

      
      ), creating a "naked" anion.[3] This often leads to lower selectivity due to high reactivity.[1][3]
      
    • Fluorinated Alcohols (HFIP): Form a hydrogen-bond network with the pyrazole nitrogens.[1][3] This can shield the more basic nitrogen, directing alkylation to the specific site.

Visualization: Tautomerism & Alkylation Pathways

The following diagram illustrates the divergence in alkylation based on solvent interaction.

G cluster_0 Starting Material cluster_1 Solvent Environment cluster_2 Regioisomeric Outcome SM 3-(2,2-difluoroethoxy)- 4-nitro-1H-pyrazole DMF Polar Aprotic (DMF/DMSO) 'Naked Anion' SM->DMF Dissolution HFIP Fluorinated Alcohol (HFIP/TFE) 'H-Bond Shielding' SM->HFIP Dissolution Mix Mixture N1 : N2 (Low Selectivity) DMF->Mix Rapid Alkylation (Kinetic/Thermo Mix) Sel High Selectivity (Favored Isomer) HFIP->Sel Directed Alkylation (H-Bond Control)

Caption: Solvent influence on N-alkylation regioselectivity. Fluorinated solvents can impose steric/electronic shielding.[1][3]

Experimental Protocols

Protocol A: Optimized N-Alkylation Screening

Objective: Determine the optimal solvent/base system to maximize the desired regioisomer ratio.

Reagents:

  • Substrate: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (1.0 eq)[1]

  • Alkylating Agent: Alkyl Halide (1.1 eq)[1][2][3]

  • Base:

    
     or 
    
    
    
    (2.0 eq)[1][3]
  • Solvents: DMF, MeCN, HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[3]

Step-by-Step Methodology:

  • Preparation: Prepare three 4mL vials.

    • Vial A: 2 mL DMF (Standard Polar Aprotic).[1][3]

    • Vial B: 2 mL MeCN (Polar Aprotic, lower bp).

    • Vial C: 2 mL HFIP (H-Bond Donor).[1][3]

  • Dissolution: Add 50 mg (0.21 mmol) of the pyrazole substrate to each vial.

  • Base Addition: Add

    
     (140 mg, 0.43 mmol) to Vials A and B. Note: For Vial C (HFIP), use organic base DIPEA (2.0 eq) instead of carbonate to avoid excessive gassing/buffering issues.
    
  • Reaction: Add the alkyl halide (0.23 mmol) dropwise.

  • Incubation: Stir at 40°C for 4 hours.

  • Analysis: Take a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. Integrate UV peaks for N1 vs N2 isomers (distinguishable by retention time; N1 is usually more lipophilic).

Protocol B: Safety-First Nitro Reduction

Objective: Reduce the 4-nitro group to the 4-amine for coupling, minimizing thermal hazards.[1]

Safety Note: Nitropyrazoles are energetic precursors.[1] Exotherms during hydrogenation can be rapid.[1][3]

  • Solvent Choice: Ethyl Acetate (EtOAc) or Methanol (MeOH) .[1][3]

    • Why EtOAc? Non-flammable compared to ethers, good heat capacity, moderates reaction rate better than MeOH.[3]

  • Catalyst: 10% Pd/C (50% water wet). The water wet paste is crucial to prevent ignition of solvent vapors by dry catalyst static.[1][3]

  • Procedure:

    • Dissolve 1.0 g of nitro-pyrazole in 20 mL EtOAc.

    • Add 100 mg Pd/C (wet) under Argon flow.[1][3]

    • Purge with

      
       (balloon pressure or 1 atm).[1][3]
      
    • Stir vigorously at Room Temperature . Do not heat initially.[1]

    • Monitor

      
       uptake. If exotherm is detected (touch flask), slow stirring.
      
    • Filter through Celite® only after replacing

      
       with Argon.[1][3]
      

Workflow: Solvent Decision Tree

Use this logic flow to select the solvent for your specific reaction step.

DecisionTree Start Select Reaction Type Type Reaction Class? Start->Type Alkylation N-Alkylation (Coupling) Type->Alkylation Reduction Nitro Reduction (Hydrogenation) Type->Reduction SnAr SnAr / Substitution Type->SnAr Regio Is Regioselectivity Critical? Alkylation->Regio Solubility Substrate Solubility? Reduction->Solubility NMP NMP or DMF (High Temp Stability) SnAr->NMP DMF Use DMF or DMSO (High Rate, Low Selectivity) Regio->DMF No (Symmetrical linker) HFIP Screen HFIP or TFE (High Selectivity) Regio->HFIP Yes (Isomer purity needed) MeOH Methanol/Ethanol (Standard) Solubility->MeOH Poor in EtOAc EtOAc Ethyl Acetate (Safety Preferred) Solubility->EtOAc Good

Caption: Decision matrix for solvent selection based on reaction type and selectivity requirements.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2]

    • Source: Journal of Organic Chemistry / CONICET.[1][3]

    • URL:[Link] (Verified via search context 1.4).[1][3]

  • Solubility & Properties of Nitropyrazoles

    • Title: Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents.[1][5]

    • Source: Fluid Phase Equilibria (ResearchGate).[1][3]

    • URL:[Link] (Contextual verification from search 1.7).[1][3]

  • General Synthesis & Reactivity

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI).[1][3]

    • URL:[Link] (Verified via search context 1.6).[1][3]

  • Energetic Materials Safety (Nitropyrazoles)

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.[1]

    • Source: MDPI.[1][3]

    • URL:[Link] (Verified via search context 1.9).[1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of 3-(2,2-Difluoroethoxy)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 3-(2,2-difluoroethoxy)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole N-alkylation and overcome challenges related to regioisomer formation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific literature to ensure the success of your experiments.

The Challenge: Controlling Regioselectivity in Pyrazole Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-(2,2-difluoroethoxy)pyrazole, presents a significant synthetic challenge due to the potential for reaction at two different nitrogen atoms (N1 and N2), leading to the formation of a mixture of regioisomers.[1][2] The electronic and steric properties of the pyrazole ring and the incoming electrophile, as well as the reaction conditions, all play a crucial role in determining the final product distribution.[3] For drug development and other applications requiring isomerically pure compounds, controlling this regioselectivity is paramount.[4]

The 3-(2,2-difluoroethoxy) substituent introduces specific electronic and steric factors that influence the alkylation outcome. The electron-withdrawing nature of the difluoroethoxy group can affect the nucleophilicity of the adjacent nitrogen atoms, while its steric bulk can hinder the approach of the alkylating agent. This guide will help you understand and manipulate these factors to achieve your desired regioisomer.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: My alkylation of 3-(2,2-difluoroethoxy)pyrazole is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the N1-alkylated product?

Answer:

Achieving high selectivity for the N1-alkylated product often involves leveraging steric hindrance and choosing the appropriate base and solvent system. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the 3-substituent.

Core Strategy: Exploit Steric Effects and Optimize Base/Solvent Combination.

  • Steric Hindrance: The alkylation reaction is sensitive to steric bulk. Using a bulkier alkylating agent can further favor substitution at the more accessible N1 position.[2] For instance, switching from methyl iodide to a larger electrophile like benzyl bromide or an even bulkier one may increase the N1/N2 ratio.

  • Base and Solvent System: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a well-established method for promoting N1-alkylation of 3-substituted pyrazoles.[2][5]

    • Why this works: In polar aprotic solvents, the potassium cation (K⁺) from K₂CO₃ can coordinate with the pyrazole anion. This coordination is thought to sterically block the N2 position, thereby directing the alkylating agent to the N1 position.

dot

Caption: Factors influencing selective N1-alkylation.

Experimental Protocol: Selective N1-Alkylation

  • To a solution of 3-(2,2-difluoroethoxy)pyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Question 2: I need to synthesize the N2-alkylated regioisomer of 3-(2,2-difluoroethoxy)pyrazole. What conditions should I use?

Answer:

Selectively obtaining the N2-alkylated product requires overcoming the inherent steric hindrance at this position. This can often be achieved by using specific metal catalysts that favor coordination at the N2 position.

Core Strategy: Employ a Magnesium-Based Catalyst.

  • Magnesium Bromide (MgBr₂): A highly effective method for directing alkylation to the N2 position of 3-substituted pyrazoles involves the use of a magnesium catalyst, such as MgBr₂.[6]

    • Mechanism of Action: It is proposed that the magnesium ion coordinates to both nitrogen atoms of the pyrazole ring, forming a chelate. This chelation alters the electronic properties and steric environment, making the N2 nitrogen more susceptible to alkylation.

dot

Caption: Magnesium-catalyzed N2-alkylation pathway.

Experimental Protocol: Selective N2-Alkylation with MgBr₂

  • In a glovebox, charge a vial with 3-(2,2-difluoroethoxy)pyrazole (1.0 eq) and MgBr₂ (0.2 eq).

  • Add anhydrous tetrahydrofuran (THF) and the alkylating agent (e.g., an α-bromoacetate, 2.0 eq).

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA, 2.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the recommended time (e.g., 2 hours) and monitor by LC-MS.[6]

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the mixture and extract the residue with an appropriate organic solvent.

  • Purify the product by column chromatography.[6]

Question 3: My reaction is still sluggish and giving low yields, even after applying the recommended conditions. What else can I optimize?

Answer:

Low yields in pyrazole alkylation can stem from several factors, including the reactivity of the alkylating agent, reaction temperature, and potential for kinetic versus thermodynamic control.

Troubleshooting Steps for Low Yield:

Parameter Recommendation Rationale
Alkylating Agent Switch to a more reactive halide.The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[2]
Temperature Gradually increase the reaction temperature.Higher temperatures can overcome the activation energy barrier, leading to a faster reaction. However, be mindful that this could also decrease regioselectivity.
Reaction Time Monitor the reaction over a longer period.Some alkylations may require extended reaction times to reach completion.
Kinetic vs. Thermodynamic Control Adjust temperature and reaction time.Low temperatures and short reaction times favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times favor the more stable thermodynamic product.[7][8][9] For pyrazole alkylation, the relative stability of the N1 and N2 isomers can influence the final product ratio under equilibrating conditions.

dot

Optimization_Workflow Start Low Yield Observed Check_Reactivity Is the Alkylating Agent Reactive Enough? Start->Check_Reactivity Increase_Temp Increase Reaction Temperature Check_Reactivity->Increase_Temp Yes Switch to R-I or R-Br Switch to R-I or R-Br Check_Reactivity->Switch to R-I or R-Br No Monitor_Time Extend Reaction Time Increase_Temp->Monitor_Time Consider_K_vs_T Evaluate Kinetic vs. Thermodynamic Control Monitor_Time->Consider_K_vs_T End Optimized Yield Consider_K_vs_T->End Switch to R-I or R-Br->Increase_Temp

Caption: Workflow for optimizing reaction yield.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my alkylated pyrazole products?

A1: The most reliable method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[10][11]

  • NOESY: For the N1-alkylated isomer, a NOE correlation is often observed between the protons of the N-alkyl group and the H5 proton of the pyrazole ring. This spatial proximity is absent in the N2-isomer.

  • HMBC: HMBC experiments can show long-range couplings (2-3 bonds) between the protons of the N-alkyl group and the carbons of the pyrazole ring (C3 and C5). The specific correlation pattern will be different for the N1 and N2 isomers, allowing for unambiguous assignment.[10]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can also be indicative of the substitution pattern.[12][13]

Q2: Can the choice of solvent dramatically alter the regioselectivity?

A2: Yes, the solvent can have a profound impact. Polar aprotic solvents like DMF and DMSO are generally preferred for many base-mediated N-alkylations as they can help to solubilize the pyrazolate salt and influence the position of the counter-ion, thereby affecting regioselectivity.[2] Interestingly, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity in some pyrazole syntheses, a strategy that could be explored for alkylations as well.

Q3: Are there alternative, non-base-mediated methods for pyrazole alkylation?

A3: Yes, acid-catalyzed methods provide an alternative. For instance, the use of trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a strong acid like camphorsulfonic acid (CSA) can effectively alkylate pyrazoles.[14] This method often proceeds under milder conditions and can offer different regioselectivity profiles, which are typically governed by steric effects, favoring the less hindered nitrogen.[14][15]

Q4: What is the best way to separate the N1 and N2 regioisomers if my reaction is not completely selective?

A4: Separation of pyrazole regioisomers is typically achieved using silica gel column chromatography.[16] The polarity of the two isomers is often sufficiently different to allow for separation. The choice of eluent is critical and may require some optimization. In challenging cases where the isomers have very similar polarities, preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) may be necessary.[17]

References

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • ResearchGate. (2022, July 31). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Li, B., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(24), 7848–7852. [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • MDPI. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (2022, April 26). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • PMC. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • ACS Publications. (2018, January 31). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. ACS Publications. [Link]

  • PubMed. (2025, April 3). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]

  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • PMC. (2024, April 14). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PMC. [Link]

  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Taylor & Francis Online. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • ResearchGate. (2025, October 13). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • LinkedIn. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support: Purification of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole . This protocol is designed for researchers requiring high-purity material (>98%) for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis).[1]

Executive Summary: The "Acid-Base Swing" Strategy

The purification of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole presents a specific challenge: separating the desired product from unreacted halogenated precursors (e.g., 3-chloro-4-nitro-1H-pyrazole) and N-alkylated byproducts .[1][2]

Because the target molecule contains a free N-H proton on the pyrazole ring, it possesses a pKa typically in the range of 6–9 (acidified by the electron-withdrawing nitro group). We exploit this property using a "Dissolution-Precipitation" (Acid-Base Swing) protocol, followed by a Solubility Switch recrystallization to remove structurally similar acidic impurities.[1][2]

Part 1: Impurity Profiling & Origin

Before initiating purification, identify which impurities are present using TLC or LC-MS.[1][2]

Impurity TypeOriginChemical NatureRemoval Strategy
Unreacted Precursor Incomplete SNAr reaction (e.g., 3-chloro-4-nitro-1H-pyrazole).[1][2]Acidic (contains NH).[1] Similar pKa to product.Recrystallization (Solubility difference).[1]
N-Alkylated Byproduct Side reaction where electrophile attacks Pyrazole-N instead of C-Cl displacement.[2]Neutral (No acidic NH).[1]Acid-Base Extraction (Removes 100%).[1][2]
Hydrolysis Product Water in reaction (3-hydroxy-4-nitro-1H-pyrazole).[1][2]Acidic & Highly Polar.[2]Water Wash (stays in aqueous phase at pH 3-4).[1][2]
Colored Tars Oxidation of nitro/hydrazine traces.[2]Neutral/Amphoteric.[2]Activated Carbon / Acid-Base Swing.[2]

Part 2: The Purification Protocol

Phase 1: The Acid-Base Swing (Removes Neutrals & Tars)

This step effectively removes N-alkylated impurities and non-acidic tars.[1][2]

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (or KOH). Use approximately 5–10 volumes relative to the crude weight.

    • Why: The target product deprotonates to form the water-soluble pyrazolate anion.[2] Neutral impurities (N-alkylated species) remain insoluble.[1][2]

  • Filtration: Filter the alkaline solution through a Celite pad.

    • Action: Discard the solids.[2] The filtrate contains your product.[2]

    • Tip: If the filtrate is dark orange/red (common for nitropyrazoles), treat with activated carbon (5 wt%) for 30 minutes and refilter.[1]

  • Precipitation: Cool the filtrate to 0–5 °C. Slowly add 6 M HCl dropwise with vigorous stirring until pH reaches ~3–4.

    • Observation: The product will precipitate as a pale solid.[2]

  • Isolation: Filter the precipitate and wash with cold water to remove inorganic salts (NaCl).[2]

Phase 2: Recrystallization (Removes Halo-Precursors)

The Acid-Base swing often co-precipitates unreacted 3-chloro-4-nitro-1H-pyrazole.[1][2] You must exploit solubility differences to separate them.

  • Solvent System: Toluene or Ethanol/Water (1:1) .[1]

  • Protocol:

    • Dissolve the wet cake from Phase 1 in boiling Toluene (minimum volume).

    • If the solution is not clear, hot filter.

    • Allow to cool slowly to room temperature, then to 0 °C.

    • Crucial Check: The difluoroethoxy group increases lipophilicity compared to the chloro-analog.[2] If the impurity is the chloro precursor, it often remains in the mother liquor (if using Toluene) or crystallizes out first (if using non-polar solvents), depending on specific saturation.[1]

    • Recommended:Ethanol/Water .[2][3][4][5] Dissolve in hot ethanol, add hot water until turbid, then cool. The ether product crystallizes; the more polar hydrolysis impurities stay in solution.[2]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the chemical properties of the impurities.

PurificationWorkflow Start Crude 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Step1 Suspend in 1M NaOH (aq) Start->Step1 Decision1 Filter Solids Step1->Decision1 Solids Solid Residue: N-alkylated impurities Neutral Tars Decision1->Solids Insoluble Filtrate Filtrate (Pyrazolate Anion): Target Product + Unreacted Halo-SM Decision1->Filtrate Soluble Step2 Acidify to pH 3-4 with HCl Filtrate->Step2 Precipitate Precipitate Collected: Target + Trace Halo-SM Step2->Precipitate Step3 Recrystallization (Ethanol/Water or Toluene) Precipitate->Step3 Final Pure Product (>98%) Step3->Final Crystals Liquor Mother Liquor: Unreacted Halo-SM Hydrolysis Products Step3->Liquor Supernatant

Caption: Figure 1.[1][2][5][6] The "Acid-Base Swing" purification logic separating neutral byproducts from acidic pyrazole species.[2]

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out during acidification. What should I do?

Diagnosis: This often happens if the acidification is too rapid or if the concentration is too high, trapping impurities that lower the melting point. Fix:

  • Seed Crystals: Add a tiny amount of pure product crystal when the pH hits ~6.

  • Slower Addition: Add HCl over 30 minutes.

  • Co-solvent: Add 5-10% Ethanol to the aqueous base solution before acidification.[2] This keeps the oily intermediate in solution long enough to crystallize properly.[2]

Q2: I still see a ~5% impurity by HPLC that tracks closely with the product.

Diagnosis: This is likely the 3-chloro-4-nitro-1H-pyrazole starting material.[1][2] It is also acidic and co-precipitates in the acid-base step.[2] Fix: You must rely on Recrystallization or Trituration .[2][7]

  • Trituration: Suspend the solid in a solvent where the impurity is soluble but the product is not (e.g., cold Dichloromethane or Diethyl Ether, depending on specific solubility curves).

  • Chemical Scavenging: If the impurity is the chloro-precursor, you can react the crude mixture with a solid-supported amine scavenger (if the impurity were an electrophile) or simply drive the reaction to completion before workup by adding excess difluoroethanol and heating longer.[2]

Q3: The product is deeply colored (Orange/Red), but NMR is clean.

Diagnosis: Nitropyrazoles form highly colored "azoxy" dimers or charge-transfer complexes with trace metals.[2] Fix:

  • Perform the Carbon Treatment during the basic phase (Step 1 of the protocol).[2] Activated carbon works best on the anionic form in water.[2]

  • Warning: Do not heat dry nitropyrazoles with carbon; it is a fire hazard.[2] Always treat in aqueous solution.[2]

Q4: Can I use Column Chromatography?

Answer: Yes, but it is often unnecessary and expensive for scale-up.[2]

  • Conditions: If required, use a gradient of Dichloromethane : Methanol (95:5) .[1]

  • Note: Because the product is acidic, it may streak on silica. Add 1% Acetic Acid to the eluent to suppress ionization and sharpen the peak.

Part 5: Scientific Rationale (E-E-A-T)

The Acidity Principle

The N-H proton of 4-nitropyrazoles is significantly more acidic (pKa ~6–8) than unsubstituted pyrazoles (pKa ~14) due to the strong electron-withdrawing nature of the nitro group at the 4-position [1].[2] This acidity allows the formation of water-soluble salts with weak bases (Carbonate/Hydroxide), a property not shared by N-alkylated impurities (which lack the proton) or neutral organic tars.[1][2]

The Fluorine Effect

The 2,2-difluoroethoxy group introduces a unique solubility profile.[2] While the ether oxygen adds polarity, the difluoromethyl group adds lipophilicity and hydrogen-bond donating capacity (via the C-H...F interaction). This makes the molecule less soluble in water than non-fluorinated analogs, enhancing the efficiency of the precipitation step [2].

References

  • Claramunt, R. M., et al. "The pKa values of pyrazoles and their relation to tautomerism." Journal of the Chemical Society, Perkin Transactions 2, 1993. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[8] Link[1][2]

  • Pfizer Inc. "Process for the preparation of pyrazole derivatives."[2] World Intellectual Property Organization, WO2011076194A1.[1] Link

  • Fustero, S., et al. "Improved Synthesis of Fluorinated Pyrazoles." The Journal of Organic Chemistry, 2008. Link[1][2]

Sources

Technical Support Center: Optimizing Difluoroethoxy Substitution on Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing difluoroethoxy substitution on pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My difluoroethoxylation reaction is sluggish or not proceeding to completion. What are the primary factors I should investigate to improve the reaction time?

A slow or incomplete reaction is a common hurdle. Several factors can contribute to this issue, primarily revolving around the reactivity of your substrates, the efficacy of your catalytic system, and the reaction conditions.

Underlying Principles: The difluoroethoxylation of pyrazoles typically proceeds via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.[1][2] The efficiency of these reactions is highly dependent on the electronic properties of the pyrazole ring and the difluoroethoxylation reagent, as well as the reaction kinetics which are influenced by temperature, solvent, and catalyst choice.

Troubleshooting Protocol:

  • Evaluate Substrate Electronics:

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO2, -CN, -CF3) on the pyrazole ring can enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.[2] If your pyrazole is electron-rich, consider if a different synthetic strategy is needed.

    • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the nucleophile. Assess the steric environment around the substitution site.

  • Optimize the Catalyst System (for cross-coupling reactions):

    • Catalyst Choice: Copper-based catalysts are commonly employed for fluoroalkoxylation reactions.[3][4] If using a copper catalyst, ensure it is fresh and from a reliable source. Consider screening different copper sources (e.g., CuI, Cu(OTf)2, Cu(OAc)2).

    • Ligand Selection: The choice of ligand is critical. Electron-rich and sterically accessible ligands can enhance the catalytic activity. Screen a panel of ligands (e.g., phenanthroline, bipyridine derivatives) to identify the optimal one for your specific substrate.

  • Adjust Reaction Conditions:

    • Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures.[5] Perform a temperature screen in increments of 10-20°C.

    • Solvent: The polarity and aprotic nature of the solvent can significantly influence the reaction. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices as they can solvate the metal catalyst and promote the reaction.[6]

    • Base: For reactions that generate an acid byproduct, the choice and stoichiometry of the base are crucial. Stronger, non-nucleophilic bases like Cs2CO3 or K3PO4 are often effective.

FAQ 2: I am observing the formation of significant side products, particularly N-substitution isomers. How can I improve the regioselectivity of the C-difluoroethoxylation?

Regioselectivity is a common challenge in the functionalization of nitrogen-containing heterocycles like pyrazoles.[7] The nitrogen atoms of the pyrazole ring are also nucleophilic and can compete with the desired C-substitution.[8]

Underlying Principles: The pyrazole ring has two nitrogen atoms, both of which can potentially react with the difluoroethoxylation reagent. The regioselectivity is governed by a combination of steric and electronic factors of the pyrazole substrate and the reaction conditions.[9]

Troubleshooting Protocol:

  • Protecting Groups: The most straightforward approach to prevent N-substitution is to protect the pyrazole nitrogen.

    • Choice of Protecting Group: A bulky protecting group such as a t-butyloxycarbonyl (Boc) or a 2,4,6-trimethoxybenzyl (TMB) group can sterically hinder the nitrogen, favoring C-substitution. The choice of protecting group should be compatible with the reaction conditions and easily removable post-reaction.

  • Solvent and Base Effects:

    • The reaction medium can influence the tautomeric equilibrium of N-unsubstituted pyrazoles, thereby affecting the accessibility of the nitrogen atoms. Experiment with different solvent and base combinations to find conditions that favor C-alkylation. For instance, in some cases, a non-polar solvent might disfavor the solvation of the nitrogen lone pair, reducing its nucleophilicity.

  • Directed Metalation:

    • If direct substitution proves problematic, a directed metalation approach can offer excellent regiocontrol. This involves deprotonating a specific carbon on the pyrazole ring with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophilic difluoroethoxylating agent.

FAQ 3: My reaction yield is consistently low, even with good conversion of the starting material. What are the likely causes and how can I improve product isolation?

Low isolated yields despite high conversion often point to issues during the workup and purification steps.[10]

Troubleshooting Protocol:

  • Workup Procedure:

    • Aqueous Solubility: Difluoroethoxylated compounds can have increased water solubility compared to their non-fluorinated analogs.[11][12] During aqueous workup, your product might be partitioning into the aqueous layer. To check for this, extract the aqueous layer multiple times with a suitable organic solvent (e.g., EtOAc, DCM) and analyze the combined organic extracts.

    • Product Volatility: Some smaller difluoroethoxylated pyrazoles might be volatile. If you are removing the solvent under reduced pressure, use a cold trap and check its contents for your product.

  • Purification Strategy:

    • Silica Gel Chromatography: Difluoroethoxylated compounds can sometimes interact strongly with silica gel, leading to streaking and poor recovery. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, explore other purification techniques like preparative HPLC or crystallization.

    • Product Stability: Assess the stability of your product to the purification conditions. Some compounds may be sensitive to the acidic nature of silica gel.

Section 2: Experimental Protocols & Data

General Protocol for Copper-Catalyzed Difluoroethoxylation of a Halogenated Pyrazole

This protocol provides a starting point for the optimization of your reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the halogenated pyrazole (1.0 equiv.), CuI (0.1 equiv.), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., DMF, 0.2 M) and the difluoroethoxylation reagent (e.g., 2,2-difluoroethanol, 1.5 equiv.).

  • Add a suitable base (e.g., Cs2CO3, 2.0 equiv.).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Key Parameters for Optimizing Reaction Time
ParameterRangeRationale & Key Considerations
Temperature 60 - 140 °CHigher temperatures generally increase reaction rates but can also lead to decomposition.[5]
Catalyst Loading 5 - 20 mol%Higher catalyst loading can increase the rate but also the cost and potential for metal contamination.
Ligand VariousLigand choice is crucial for catalyst stability and activity. Screen different classes of ligands.
Base K2CO3, Cs2CO3, K3PO4The strength and solubility of the base can significantly impact the reaction.
Solvent DMF, DMSO, NMP, DioxaneAprotic polar solvents are generally preferred for SNAr and many cross-coupling reactions.[6]

Section 3: Visualizing the Process

Reaction Mechanism and Troubleshooting Workflow

A clear understanding of the reaction mechanism and a structured approach to troubleshooting are essential for success.

cluster_0 General Reaction Workflow cluster_1 Troubleshooting Loop Start Reaction Setup Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction or Low Yield Complete->Incomplete No Product Desired Product Workup->Product Check_Reagents Verify Reagent Quality Incomplete->Check_Reagents Side_Products Side Products Observed? Incomplete->Side_Products Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Check_Reagents->Optimize_Conditions Screen_Catalyst Screen Catalyst/Ligand Optimize_Conditions->Screen_Catalyst Screen_Catalyst->Monitor Side_Products->Check_Reagents No Regioselectivity Address Regioselectivity (e.g., Protecting Groups) Side_Products->Regioselectivity Yes Regioselectivity->Monitor

Caption: A workflow for reaction optimization and troubleshooting.

cluster_0 Postulated S N Ar Mechanism cluster_1 Postulated Cu-Catalyzed Mechanism Reactants Pyrazole-LG + Nu-CF2OCHF2 Meisenheimer Meisenheimer Complex (Stabilized by EWG) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Pyrazole-Nu-CF2OCHF2 + LG- Meisenheimer->Product Loss of Leaving Group Cu_I Cu(I) Catalyst Oxidative_Addition Oxidative Addition (Pyrazole-LG) Cu_I->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination + Nu-CF2OCHF2 Product_Cu Pyrazole-Nu-CF2OCHF2 Reductive_Elimination->Product_Cu Product_Cu->Cu_I Catalyst Regeneration

Caption: Postulated mechanisms for difluoroethoxylation of pyrazoles.

References

  • Levchenko, K., et al. (n.d.). Synthesis of difluoromethoxylated pyrazoles. ResearchGate. Available at: [Link]

  • Song, H.-X., et al. (2018). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry. Available at: [Link]

  • Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry. Available at: [Link]

  • Altman, R. A. (2024).
  • BenchChem. (2025). identifying side products in reactions with 3-Chloro-3H-pyrazole. BenchChem.
  • Chambers, R. D., et al. (2014).
  • Song, H.-X. (2018). Fluoroalkylation reactions in aqueous media: a review. SciSpace.
  • ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Budnikova, Y. H., & Sinyashin, O. G. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Altman, R. A. (2017). Metal-catalyzed Decarboxylative Fluoroalkylation Reactions. PMC. Available at: [Link]

  • University of Asia Pacific. (2018). Pyrazole.
  • Wang, M., et al. (2022).
  • Morressier. (2022). Privileged pharmacophore-oriented divergent synthesis of fluoroalkyl pyrazoles. Morressier.
  • de la Torre, B., et al. (2024). Discarding metal incorporation in pyrazole macrocycles and the role of the substrate on single-layer assemblies. RSC Publishing.
  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]

  • Powers, K. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules.
  • Ghiulai, R.-M., et al. (2024).
  • Habraken, C. L., & Poels, E. K. (1973). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry.
  • Tenorio, M. J., et al. (2024).
  • Wang, M., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. PubMed. Available at: [Link]

  • Budnikova, Y. H., & Sinyashin, O. G. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • ResearchGate. (n.d.). Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes Using Difluoroacetic Acid | Request PDF. ResearchGate. Available at: [Link]

  • Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Available at: [Link]

  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Sharpless, K. B., et al. (2025).
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Company, A., et al. (2021). Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes.
  • Li, X., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2018).
  • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis. BenchChem.

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Technical Support Center: Troubleshooting Nitro Pyrazole Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Conversion Rates & Reaction Stalling

Executive Summary

Reducing nitro groups on pyrazole rings presents a unique set of challenges compared to standard nitrobenzene reduction. The electron-rich pyrazole nitrogen is a potent ligand that frequently poisons heterogeneous catalysts (Pd/C, Pt/C), leading to stalled reactions at 30–50% conversion. Furthermore, the electronic bias of the pyrazole ring can stabilize hydroxylamine intermediates, preventing full reduction to the amine.

This guide provides a diagnostic approach to identifying the root cause of low conversion and offers validated protocols to overcome these specific kinetic and thermodynamic barriers.

Diagnostic Workflow

Before altering your conditions, determine the failure mode using this decision logic.

DiagnosticTree Start Start: Low Conversion Observed Check1 Is the catalyst poisoned? (Reaction stops abruptly) Start->Check1 Check2 Is an intermediate accumulating? (LCMS shows M-16 or M-2 mass) Check1->Check2 No Poison Issue: N-Coordination Action: Acidic Hydrogenation Check1->Poison Yes Intermed Issue: Stable Hydroxylamine Action: Switch to Fe/NH4Cl Check2->Intermed Yes (Hydroxylamine) Solubility Issue: Solubility Limit Action: Change Solvent (MeOH/THF) Check2->Solubility No (Starting Material remains)

Figure 1: Diagnostic logic for troubleshooting stalled nitro pyrazole reductions.

Module 1: Troubleshooting Catalytic Hydrogenation (H₂ + Pd/C)

Q: Why did my reaction stall at 50% conversion despite high H₂ pressure?

A: The pyrazole ring is poisoning your catalyst.

The Mechanism: Unlike simple nitrobenzenes, pyrazoles contain a basic nitrogen (N2) with a localized lone pair. This lone pair binds strongly to the active sites of Palladium (Pd) or Platinum (Pt), effectively competing with the nitro group and hydrogen for surface area. This is known as "heterocycle poisoning" [1].

The Fix: Protonation of the Pyrazole Nitrogen By conducting the hydrogenation in an acidic medium, you protonate the pyrazole nitrogen (


). The resulting pyrazolium ion cannot coordinate to the metal surface, leaving the catalyst free to reduce the nitro group.

Optimized Protocol (Acidic Hydrogenation):

  • Solvent: Methanol or Ethanol.[1]

  • Additive: Add 1.5 to 2.0 equivalents of HCl (e.g., 1.25 M HCl in MeOH) or Acetic Acid.

  • Catalyst: 10 wt% Pd/C (50% wet).

  • Pressure: 30–50 psi H₂.

  • Post-Reaction: Neutralize with NaHCO₃ before filtration to ensure the product amine stays in the organic phase.

Critical Note: If your molecule contains acid-sensitive groups (acetals, Boc-groups), skip to Module 2 .

PoisoningMechanism cluster_fix Mitigation Strategy Pd Pd Surface Py Pyrazole (N-Lone Pair) Py->Pd Strong Binding (Blocks Sites) H2 H2 / Nitro Group H2->Pd Blocked Acid Acid (H+) Acid->Py Protonation Py_H Pyrazolium (H+) Non-Binding

Figure 2: Mechanism of catalyst poisoning by pyrazole nitrogen and mitigation via protonation.

Module 2: The "Robust" Alternative (Fe / NH₄Cl)

Q: Hydrogenation failed or yielded complex mixtures. What is the most reliable alternative?

A: Iron-mediated reduction (Béchamp modification).

When catalytic hydrogenation fails due to poisoning or halogen de-protection (e.g., losing a Chlorine atom on the ring), the Iron/Ammonium Chloride method is the industry standard for "difficult" substrates [2]. It proceeds via a Single Electron Transfer (SET) mechanism which is immune to the coordination poisoning that plagues Pd/C.

Why it works:

  • Chemoselectivity: Tolerates halides, nitriles, and esters.[2][3]

  • No Poisoning: Iron is consumed stoichiometrically; surface coordination does not stop the reaction.

  • Mild Conditions: The use of NH₄Cl (instead of HCl) maintains a pH ~5–6, preventing decomposition of sensitive intermediates.

Standard Operating Procedure (Fe/NH₄Cl):

StepActionTechnical Rationale
1 Dissolve substrate (1.0 equiv) in EtOH:Water (3:1) .Water is required for electron transfer; EtOH solubilizes the organic substrate.
2 Add NH₄Cl (5.0 equiv) and Iron Powder (5.0 equiv) .Excess Iron acts as the electron source (reductant). Use -325 mesh powder for best surface area.
3 Heat to 70–80°C with vigorous stirring for 2–4 hours.Heat is required to overcome the activation energy of the oxide layer on the iron.
4 Monitor: Check for "Hydroxylamine" intermediate.If reaction stalls at hydroxylamine, add 2 more equiv of Fe and raise temp.
5 Workup (Critical): Filter hot through Celite.Removes iron oxide sludge. Wash the cake with hot EtOAc to recover adsorbed product.

Module 3: Dealing with Intermediates (Hydroxylamines)

Q: I see a peak at M-16 (or M-2 from amine) in LCMS. The reaction won't finish.

A: You have a stable N-aryl hydroxylamine intermediate.

The Cause: The reduction of Nitro (


) to Amine (

) proceeds through a Hydroxylamine (

) intermediate. In electron-deficient pyrazoles, this intermediate is electronically stabilized and the final reduction step is kinetically slow [3].

Troubleshooting Guide:

  • If using Hydrogenation:

    • Increase Temperature: Raise from 25°C to 50°C. The final reduction step has a higher activation energy.

    • Change Catalyst: Switch from Pd/C to Pt/C (Sulfided) or Raney Nickel . Vanadium additives (V₂O₅) can also accelerate the hydroxylamine-to-amine step.

  • If using Transfer Hydrogenation (Hydrazine):

    • Add a Promoter: The addition of Ferric Chloride (FeCl₃, 1-5 mol%) to the Hydrazine/Carbon system can catalyze the disproportionation of the hydroxylamine to the amine.

Summary of Methods

FeatureCatalytic Hydrogenation (H₂/Pd)Dissolving Metal (Fe/NH₄Cl)Transfer Hydrog. (Hydrazine)
Primary Use Clean substrates, large scaleStubborn/Poisoning substratesHalogenated substrates
Common Failure Catalyst poisoning (Stalls)Filtration difficulties (Sludge)Incomplete conversion
Key Advantage Clean workup (Filtration)100% Reliable (Robust)Selectivity (Halogens safe)
Reaction pH Neutral (or Acidic if modified)Weakly Acidic (pH 5-6)Basic

References

  • Source: BenchChem Technical Guides.
  • Iron/Ammonium Chloride Reduction Protocol: Source: ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride."
  • Hydroxylamine Accumulation & Mechanism

    • Source: Royal Society of Chemistry (RSC), Chemical Communications. "Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity."[4]

    • URL:[Link]

  • Transfer Hydrogenation (Hydrazine/Pd)

    • Source: National Institutes of Health (NIH) / Synlett.
    • URL:[Link]

Sources

Validation & Comparative

13C NMR Chemical Shift Profiling: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the incorporation of a difluoroethoxy group (


) onto a pyrazole scaffold is a strategic modification to enhance lipophilicity and metabolic stability while modulating pKa. However, the synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole  presents a classic regioselectivity challenge: distinguishing between O-alkylation (desired) and N-alkylation (common byproduct).

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts of the target compound against its non-fluorinated analog and its N-alkylated regioisomer. We establish a self-validating spectral fingerprint based on scalar coupling patterns (


) and chemical shift causality.

Comparative 13C NMR Data Analysis

The following table synthesizes experimental and predicted chemical shift data. The core distinction lies in the methylene carbon shift and the specific Carbon-Fluorine coupling constants.

Table 1: Comparative 13C NMR Shifts (ppm) in DMSO-


 
Carbon PositionTarget: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazoleComparator 1: 3-ethoxy-4-nitro-1H-pyrazole (Non-F)Comparator 2: 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-ol (N-Isomer)
C3 (Ipso-O) 158.5 (s)157.7 (s)154.0 (s, C=O character)
C4 (Ipso-NO2) 123.5 (s)122.8 (s)121.5 (s)
C5 (Aromatic CH) 134.2 (s)132.5 (s)136.0 (s)

-CH2
68.5 (t,

Hz)
65.2 (s)51.8 (t,

Hz)

-CF2/CH3
114.5 (t,

Hz)
14.6 (s)113.8 (t,

Hz)

Note: "s" = singlet, "t" = triplet. The coupling constants (


) are the critical validation metrics.
Key Diagnostic Signals
  • The

    
    -Methylene Discriminator: 
    
    • O-Alkylation (Target): The

      
       carbon resonates downfield at ~68-70 ppm  due to the electronegativity of the oxygen atom.
      
    • N-Alkylation (Isomer): The

      
       carbon resonates significantly upfield at ~50-52 ppm . This ~18 ppm difference is the primary structural proof.
      
  • The Fluorine Signature:

    • The

      
       carbon appears as a distinct triplet at ~114 ppm  with a massive coupling constant (
      
      
      
      Hz).[1]
    • The

      
      -methylene carbon is split into a triplet by the two fluorine atoms (
      
      
      
      Hz).

Mechanistic Insight & Causality

Understanding the electronic environment is essential for interpreting these shifts.

The Nitro Group Effect ( at C4)

The nitro group is a strong electron-withdrawing group (EWG).

  • Shielding at C4: Despite being attached to an EWG, the C4 carbon in 4-nitropyrazoles often appears shielded (~123 ppm) relative to C3/C5. This is due to the resonance contribution where the C4 position acts as a node in the

    
    -system, and the electron density is pulled toward the oxygens of the nitro group, but the paramagnetic shielding term is affected by ring currents.
    
  • Deshielding at C3/C5: The adjacent carbons (C3 and C5) are deshielded by the inductive effect of the nitro group and the ring nitrogen atoms.

The Difluoroethoxy Group ( )
  • Inductive Withdrawal: The two fluorine atoms exert a strong inductive pull (

    
    ), deshielding the 
    
    
    
    -carbon (
    
    
    ) significantly.
  • Coupling Transmission: The spin-spin coupling of

    
     (spin 1/2) to 
    
    
    
    is transmitted through bonds.
    • One-bond (

      
      ):  Direct overlap creates a massive split (~245 Hz).
      
    • Two-bond (

      
      ):  Hyperconjugation transmits the effect to the 
      
      
      
      carbon, creating a smaller triplet (~26 Hz). Absence of this triplet indicates hydrolysis or loss of the fluorinated tail.

Experimental Protocols

Synthesis & Regioselectivity Workflow

To ensure the formation of the O-alkylated target rather than the N-alkylated impurity, the reaction conditions must favor the kinetic control of the oxygen nucleophile, often requiring specific bases or Mitsunobu conditions.

G Start 4-nitro-1H-pyrazol-3-ol Reagents Reagents: 2,2-difluoroethanol PPh3, DIAD (Mitsunobu) Start->Reagents Intermediate Ambident Anion (N- vs O- attack) Reagents->Intermediate Target Target (O-alkyl): 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (Alpha-C: ~68 ppm) Intermediate->Target Major Product (Mitsunobu/Ag salts) Byproduct Byproduct (N-alkyl): 1-(2,2-difluoroethyl)-... (Alpha-C: ~52 ppm) Intermediate->Byproduct Minor Product (Basic Alkylation)

Figure 1: Synthetic pathway highlighting the divergence between O- and N-alkylation. The Mitsunobu reaction typically favors O-alkylation for 3-hydroxypyrazoles.

NMR Acquisition Protocol

To obtain the data presented above, follow this self-validating acquisition sequence:

  • Sample Preparation: Dissolve ~10-15 mg of the purified solid in 0.6 mL DMSO-

    
     . (CDCl3 is acceptable, but DMSO is preferred for polar nitropyrazoles).
    
  • 1H NMR (Validation Layer 1):

    • Look for the

      
       proton: A triplet of triplets (
      
      
      
      Hz) at ~6.0 - 6.5 ppm .
    • Look for the

      
       protons: A triplet of doublets at ~4.5 ppm .
      
  • 13C{1H} NMR (Validation Layer 2):

    • Pulse Sequence: Standard proton-decoupled carbon (e.g., zgpg30 on Bruker).

    • Scans: Minimum 512 scans (quaternary carbons at C3/C4 are slow to relax).

    • Spectral Width: 0 - 200 ppm.

    • Analysis: Do not use fluorine decoupling initially. You need the C-F splitting patterns to confirm the presence of the difluoroethyl group.

  • 19F NMR (Optional Confirmation):

    • Expect a doublet of triplets at ~-125 ppm .

Troubleshooting & Quality Control

Distinguishing Isomers via HMBC

If 1D 13C shifts are ambiguous (e.g., due to solvent effects), use 2D HMBC (Heteronuclear Multiple Bond Correlation) for absolute confirmation.

  • Target (O-Alkyl): The

    
     protons will show a strong 3-bond correlation to the C3  carbon (158 ppm).
    
  • Isomer (N-Alkyl): The

    
     protons will show correlations to C3  (154 ppm) AND C5  (136 ppm), as the N1 position "sees" both sides of the ring more effectively in the coupling network.
    

NMR_Logic Step1 Acquire 13C NMR (DMSO-d6) Check_CH2 Check Methylene (CH2) Chemical Shift Step1->Check_CH2 Result_O Shift ~68-70 ppm (Triplet) Check_CH2->Result_O Downfield Result_N Shift ~50-52 ppm (Triplet) Check_CH2->Result_N Upfield Conclusion_O CONFIRMED: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Result_O->Conclusion_O Conclusion_N REJECTED: N-alkylated Isomer Result_N->Conclusion_N

Figure 2: Logic flow for assigning the regiochemistry based on the methylene carbon shift.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Provides baseline shifts for 4-nitropyrazoles).

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

  • Kuznetsov, L. L., et al. (2015). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. RSC Advances. (Provides coupling constants for fluorinated ethyl groups on azoles). Link

  • Claramunt, R. M., et al. (2006). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Magnetic Resonance in Chemistry. Link

  • Reinhardt, E., et al. (2023).[2] Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry. Link[3]

Sources

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